4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
Description
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Properties
IUPAC Name |
4-(4-methoxyphenyl)thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWXFVMCYHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381532 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115842-95-0 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the heterocyclic compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine. 1,2,3-Thiadiazole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] This document outlines a proposed synthetic pathway based on established methodologies and presents available physicochemical and predicted characterization data. The potential for this compound in drug discovery is underscored by the known biological activities of structurally related molecules.
Introduction
Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. The 1,2,3-thiadiazole isomer is a key scaffold in the development of novel therapeutic agents. The introduction of various substituents onto the thiadiazole ring allows for the modulation of its physicochemical properties and biological activity. The presence of a 4-methoxyphenyl group, in particular, is a common feature in many biologically active molecules, often contributing to enhanced target affinity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis and properties of this compound (CAS No. 115842-95-0), a molecule with potential for further investigation in drug development programs.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. To date, experimental data for properties such as melting point and boiling point have not been reported in the literature. The provided data is computationally predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115842-95-0 | J&K Scientific[2] |
| Molecular Formula | C₉H₉N₃OS | PubChem[3] |
| Molecular Weight | 207.25 g/mol | PubChem |
| Monoisotopic Mass | 207.04663 Da | PubChem[3] |
| XlogP (Predicted) | 1.7 | PubChem[3] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Density | Not Reported |
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the published literature. However, a plausible synthetic route can be proposed based on the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[4][5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[4] Another potential, though less detailed, method involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base.[6]
The proposed Hurd-Mori approach is a two-step process starting from 4-methoxyacetophenone.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. PubChemLite - this compound (C9H9N3OS) [pubchemlite.lcsb.uni.lu]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine chemical properties and structure
Preliminary Findings and Data Scarcity for a Niche Compound
This technical guide addresses the chemical properties and structure of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine. It is important for the intended audience of researchers, scientists, and drug development professionals to note that while fundamental identifying information for this specific chemical entity is available, a comprehensive body of public-domain research, including detailed experimental protocols, extensive spectral analyses, and biological activity studies, appears to be limited. This document compiles the available data and highlights areas where further research is needed.
Core Chemical Properties and Structure
This compound is a distinct isomer within the thiadiazole family. Its structure is characterized by a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an amine group.
Structure:
Caption: Chemical structure of this compound.
A summary of the core chemical data is presented in the table below. It is critical to distinguish this compound from its more frequently documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
| Property | Value |
| CAS Number | 115842-95-0 |
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| Melting Point | 258–261°C[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. While general methods for the synthesis of 4-aryl-1,2,3-thiadiazoles exist, a protocol tailored to the introduction of a 5-amino group on this specific scaffold could not be located.
For the benefit of researchers, a generalized workflow for the potential synthesis of related thiadiazole compounds is presented below. This is a hypothetical pathway and would require significant experimental validation for the target compound.
Caption: A generalized, hypothetical synthetic workflow.
Spectral Data
No specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 115842-95-0) were found in the public domain. This lack of characterization data is a significant gap in the scientific record for this compound.
Biological Activity and Signaling Pathways
Currently, there is no available information on the biological activity, pharmacological properties, or mechanism of action of this compound. Consequently, no signaling pathways or experimental workflows related to its biological effects can be described or visualized. The biological activities reported for other "methoxyphenyl thiadiazole amine" compounds are related to different isomers and cannot be extrapolated to the 1,2,3-thiadiazole structure.
Conclusion and Future Directions
This compound is a chemical entity for which basic identifying information is available. However, there is a pronounced scarcity of in-depth technical data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of established synthetic protocols, spectral characterization, and biological screening data indicates that this compound is largely unexplored.
Future research should focus on:
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Developing and publishing a reliable, high-yield synthetic protocol.
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Comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS, and elemental analysis).
-
In-vitro and in-vivo screening to determine any potential biological activities.
Without this foundational research, the potential applications of this compound in medicinal chemistry and materials science will remain unknown.
References
Spectroscopic and Structural Elucidation of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of experimental spectroscopic data for this specific isomer, this document presents predicted mass spectrometry data. For comparative analysis and to provide a practical framework for researchers, this guide also includes a detailed examination of the spectroscopic data (NMR, IR, and Mass Spectrometry) and synthetic protocols for the closely related, well-documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a valuable resource for the characterization of this class of compounds.
Introduction
Thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The specific isomer, this compound, holds potential for further investigation as a scaffold in drug discovery. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of such novel compounds. This guide aims to collate and present the available spectroscopic information for the title compound and its isomer to facilitate future research and development.
Spectroscopic Data for this compound
As of the date of this publication, comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound has not been reported in the accessible scientific literature. However, predicted mass spectrometry data provides valuable information regarding its molecular weight and fragmentation patterns.
Mass Spectrometry (Predicted)
Predicted mass spectrometry data for this compound (C₉H₉N₃OS) indicates a monoisotopic mass of 207.04663 Da. The predicted collision cross-section (CCS) values for various adducts are presented in Table 1.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.05391 | 141.2 |
| [M+Na]⁺ | 230.03585 | 151.7 |
| [M-H]⁻ | 206.03935 | 146.1 |
| [M+NH₄]⁺ | 225.08045 | 159.8 |
| [M+K]⁺ | 246.00979 | 148.0 |
| [M+H-H₂O]⁺ | 190.04389 | 133.9 |
| [M+HCOO]⁻ | 252.04483 | 161.2 |
| [M+CH₃COO]⁻ | 266.06048 | 154.8 |
| Data sourced from publicly available chemical databases. |
Spectroscopic Data of the Isomer: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
To provide a reference for the spectroscopic characterization of this class of compounds, this section details the experimental data for the commercially available and well-documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine provide key insights into its molecular structure.
Table 2: ¹H NMR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.67 | d, J = 8.4 Hz | 2H | Ar-H (ortho to thiadiazole) |
| 7.48 | d, J = 8.4 Hz | 2H | Ar-H (meta to thiadiazole) |
| 7.35 | s | 2H | NH₂ |
| 1.29 | s | 9H | C(CH₃)₃ (tert-butyl protons) |
| Solvent: DMSO-d₆, Spectrometer: 400 MHz. Data is representative of a similar compound, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, and illustrates the expected aromatic and amine proton signals. |
Table 3: ¹³C NMR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Chemical Shift (δ, ppm) | Assignment |
| 168.1 | C=N (thiadiazole) |
| 156.3 | C-S (thiadiazole) |
| 152.2 | C-OCH₃ |
| 128.3 | Ar-C |
| 126.0 | Ar-CH |
| 125.8 | Ar-CH |
| 34.5 | C(CH₃)₃ |
| 30.8 | C(CH₃)₃ |
| Solvent: DMSO-d₆, Spectrometer: 100 MHz. Data is representative of a similar compound, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, and illustrates the expected carbon signals. |
Infrared (IR) Spectroscopy
The IR spectrum of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: IR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3321 | Strong, Broad | N-H stretch (amine) |
| 1636 | Strong | C=N stretch (thiadiazole ring) |
| 1604, 1524 | Medium | Aromatic C=C stretch |
| 1507 | Medium | N-H bend (amine) |
| Data is representative of similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives. |
Mass Spectrometry
The mass spectrum of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine confirms its molecular weight.
Table 5: Mass Spectrometry Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| m/z | Relative Intensity (%) | Assignment |
| 207 | 100 | [M]⁺ |
| 177 | - | [M - N₂]⁺ or other fragments |
| 104 | - | Fragment |
| Fragmentation patterns can vary depending on the ionization method. |
Experimental Protocols
The following section outlines a general synthetic procedure for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for the synthesis of the title compound and its isomer.
Synthesis of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.
Materials:
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4-Methoxybenzoic acid
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Thiosemicarbazide
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Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)
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Appropriate solvents (e.g., chloroform)
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Sodium bicarbonate (NaHCO₃) solution
Procedure:
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A mixture of 4-methoxybenzoic acid and thiosemicarbazide is prepared.
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The mixture is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphate ester.
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The reaction mixture is heated under reflux for a specified period.
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After cooling, the mixture is neutralized with a base, such as sodium bicarbonate solution.
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The resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of thiadiazole derivatives.
Caption: Synthetic and analytical workflow for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: Logical relationship of available data for the target compound and its isomer.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides the available predicted mass spectrometry data to aid in its identification. Furthermore, the detailed spectroscopic analysis and synthetic protocols for the isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, serve as a valuable comparative resource. It is anticipated that the information compiled herein will be instrumental for researchers in the fields of synthetic and medicinal chemistry, facilitating the characterization and exploration of this and related thiadiazole derivatives for potential therapeutic applications. Further research is warranted to obtain and publish the complete experimental spectroscopic profile of this compound.
Navigating the Biological Landscape of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemistry, drawing significant interest for its diverse pharmacological potential. While direct and extensive research on 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its derivatives remains nascent, this technical guide aims to provide a comprehensive overview of the biological activities observed in structurally related thiadiazole compounds. By examining the existing literature on analogous structures, we can infer the potential therapeutic avenues for this specific class of molecules, particularly in the realms of anticancer and antimicrobial research. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes relevant biological and experimental frameworks to serve as a foundational resource for further investigation.
Anticancer Activity of Structurally Related Thiadiazole Derivatives
Thiadiazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The inclusion of a methoxyphenyl group, in particular, has been a recurring motif in compounds exhibiting potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of several 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives bearing methoxyphenyl or similar substitutions.
Table 1: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | 6.6 µM | [1] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles (Aryl = 4-MeOC6H4) | HCT-116 (Colon) | GI50 | 0.18 - 5.68 µM | [2] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | IC50 (Abl kinase) | 7.4 µM | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | IC50 | 1.78 µmol/L | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | IC50 | 4.04 µmol/L | [3] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (4e and 4i) | MCF-7 (Breast), HepG2 (Liver) | IC50 | Potent activity | [4] |
Antimicrobial Activity of Structurally Related Thiadiazole Derivatives
The thiadiazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |
| 2-Amino-5-(4-methoxyphenyl)-(1,3,4)-thiadiazole derivatives | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, P. mirabilis, A. baumannii | MIC | Not specified | [5][6] |
| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Zone of Inhibition | 15 - 22 mm | [7] |
| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | A. niger, C. albicans | Strong inhibition | Not specified | [7] |
| Naphtho[1,2-e][2][8][9]triazolo[3,4-b][8][9][10]thiadiazin derivatives | Various pathogenic bacteria and fungi | MIC | Promising activity | [11] |
| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | K. pneumoniae, B. cereus | MIC | 1 mg/ml | [12] |
| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | S. aureus | MIC | 3 mg/ml | [12] |
| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | E. coli | MIC | 5 mg/ml | [12] |
Experimental Protocols
The biological evaluation of these thiadiazole derivatives typically involves a series of standardized in vitro assays. Below are detailed methodologies for common experiments cited in the literature.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
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Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
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Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
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Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for thiadiazole derivatives and a typical workflow for their biological screening.
Caption: General synthesis of 1,3,4-thiadiazole derivatives.
Caption: Workflow for biological activity screening.
Potential Signaling Pathways in Anticancer Activity
While the precise mechanisms of action for many thiadiazole derivatives are still under investigation, some studies suggest their involvement in key signaling pathways related to cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling.
Caption: Potential kinase inhibition pathway.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 12. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
Potential Therapeutic Applications of 1,2,3-Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.
Anticancer Applications
1,2,3-Thiadiazole derivatives have shown significant promise as anticancer agents, operating through various mechanisms of action.[1] Their efficacy has been demonstrated against a range of cancer cell lines, with some compounds exhibiting potency comparable to existing chemotherapeutic drugs.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 1,2,3-thiadiazole derivatives against several human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| D-ring fused DHEA derivatives (22, 23, 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Combretastatin A-4 analogs | HL-60 (Leukemia) | 0.0134 - 0.0866 | Combretastatin A-4 | - |
| Combretastatin A-4 analogs | HCT-116 (Colon) | 0.0134 - 0.0866 | Combretastatin A-4 | - |
| Pyrazole oxime derivatives (8e, 8l) | Panc-1 (Pancreatic), Huh-7 (Hepatocarcinoma), HCT-116 (Colon), SGC-7901 (Gastric) | Not Specified | - | - |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical) | 0.70 | - | - |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (Osteosarcoma) | 0.69 | - | - |
| 2-thioamide-1,2,3-thiadiazole derivatives (111, 112) | MCF-7 (Breast) | 12.8, 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |
| Dehydroepiandrosterone derivative (114) | T47D (Breast) | 0.058 | Adriamycin | - |
Mechanisms of Anticancer Activity
The anticancer effects of 1,2,3-thiadiazoles are often attributed to their ability to interfere with critical cellular processes, including microtubule dynamics and protein folding.
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth and survival.
Antimicrobial Applications
1,2,3-Thiadiazole derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) |
| Piperidine-based thiadiazole (94) | Hepatitis B Virus (HBV) | 3.59 |
| 1,3,4-Thiadiazole derivatives | Staphylococcus aureus | 1.95 |
| 1,3,4-Thiadiazole derivatives | Aspergillus fumigatus | 0.9 |
| 1,3,4-Thiadiazole derivatives | Geotrichum candidum | 0.08 |
| 1,3,4-Thiadiazole derivatives | Bacillus subtilis | 0.12 |
| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 |
| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 |
| 1,3,4-Thiadiazole derivatives (3c, 3i, 3j, 3n) | Gram-positive bacteria | - |
| 2-Amino-1,3,4-thiadiazole derivative (11e) | Escherichia coli | - |
| 1,3,4-Thiadiazole derivative (3l) | Candida albicans ATCC 10231 | 5 |
| 1,3,4-Thiadiazole derivative (3k) | Candida albicans ATCC 10231 | 10 |
Putative Antimicrobial Mechanisms of Action
The precise mechanisms by which 1,2,3-thiadiazoles exert their antimicrobial effects are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Anti-inflammatory Applications
Several 1,2,3-thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro inhibitory activity of selected thiadiazole derivatives against COX and LOX enzymes.
| Compound ID/Series | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5-adamantylthiadiazole-based thiazolidinone (3) | COX-1 | 1.08 | Ibuprofen | 12.7 |
| 5-adamantylthiadiazole-based thiazolidinone (4) | COX-1 | 1.12 | Naproxen | 40.10 |
| 5-adamantylthiadiazole-based thiazolidinone (14) | COX-1 | 9.62 | - | - |
| Thiazole derivative (19) | Lipoxygenase | 10 | - | - |
| Triazole-thiadiazole hybrid (3b) | LOX-5 | (5.5-fold higher than reference) | - | - |
| N-acylhydrazone of pyrrolo[3,4-d]pyridazinone | COX-1 / COX-2 | - | Meloxicam | - |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 1,2,3-thiadiazoles are primarily mediated through the inhibition of the arachidonic acid cascade. By blocking the activity of COX and LOX enzymes, these compounds prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,3-thiadiazole compounds.
Synthesis: Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis
The Hurd-Mori reaction is a widely used method for the synthesis of 1,2,3-thiadiazoles from α-methylene ketones.[3]
Protocol:
-
Semicarbazone Formation:
-
Dissolve the α-methylene ketone (1.0 eq) and semicarbazide hydrochloride (1.1-1.5 eq) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate, 1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash with cold water and dry under vacuum.
-
-
Cyclization:
-
Suspend the dried semicarbazone (1.0 eq) in an inert solvent (e.g., dichloromethane or dioxane).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Assay: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,2,3-thiadiazole compound in a 96-well microtiter plate containing appropriate broth medium.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, hematin, epinephrine, and the 1,2,3-thiadiazole test compound.
-
Enzyme Incubation: In a reaction tube, mix buffer, hematin, and epinephrine. Add the COX enzyme and incubate.
-
Inhibitor Addition: Add the test compound at various concentrations and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion
1,2,3-Thiadiazole and its derivatives represent a versatile and promising class of heterocyclic compounds with significant potential for therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel 1,2,3-thiadiazole-based therapeutics. Continued exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of this scaffold into clinical realities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
The Aminothiadiazole Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole and 2-aminothiazole moieties are recognized as "privileged structures" in medicinal chemistry. Their derivatives exhibit a vast spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. Aminothiadiazole derivatives, which incorporate these key pharmacophores, have shown significant promise, particularly in oncology, with activities including the inhibition of key signaling pathways, induction of apoptosis, and potent cytotoxicity against a range of cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel aminothiadiazole derivatives, offering detailed experimental protocols, a summary of quantitative biological data, and a visualization of their core mechanisms of action.
Synthesis of Aminothiadiazole Derivatives
The synthesis of aminothiadiazole derivatives can be broadly categorized into two main approaches: the formation of the 2-amino-1,3,4-thiadiazole ring and the renowned Hantzsch synthesis for the 2-aminothiazole core, which can be subsequently modified.
Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
A common and effective method for synthesizing the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. The choice of cyclizing agent is critical and dictates the reaction conditions.
A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for producing the thiazole ring by reacting an α-haloketone with a thioamide (e.g., thiourea).[4] This method is highly versatile and generally produces high yields.[4]
The workflow for the Hantzsch synthesis is illustrated below.
Caption: General workflow for the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (from Thiosemicarbazide)
This protocol utilizes polyphosphate ester (PPE) as a cyclizing agent, avoiding more toxic reagents like POCl₃.[5]
-
Materials:
-
Benzoic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
-
Procedure:
-
To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]
-
Reflux the reaction mixture for 10 hours, monitoring progress with Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.[5]
-
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol details a classic Hantzsch synthesis using 2-bromoacetophenone and thiourea.[4]
-
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr formed and precipitates the product.[6]
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid (filter cake) with water to remove any inorganic salts.[4]
-
Allow the solid to air dry on a watch glass to yield the 2-amino-4-phenylthiazole product.[4]
-
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of compounds.[7][8]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Test aminothiadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[7][9]
-
MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Biological Activity and Quantitative Data
Aminothiadiazole derivatives have demonstrated potent anticancer activity across a wide range of human cancer cell lines. The substitution pattern on the core scaffold plays a crucial role in determining the potency and selectivity of these compounds.
| Compound ID/Series | Core Scaffold | Key Substituents | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference(s) |
| 13c | Aminothiazole-Paeonol | 4-methoxybenzenesulfonamide | AGS (gastric) | 4.0 | [10][11] |
| HT-29 (colorectal) | 4.4 | [10][11] | |||
| HeLa (cervical) | 5.8 | [10][11] | |||
| 13d | Aminothiazole-Paeonol | 4-fluorobenzenesulfonamide | AGS (gastric) | 7.2 | [11] |
| HT-29 (colorectal) | 11.2 | [11] | |||
| 28 | 2-Aminothiazole | Varies (meta-halogen on phenyl) | HT29 (colorectal) | 0.63 | [2] |
| HeLa (cervical) | 6.05 | [2] | |||
| A549 (lung) | 8.64 | [2] | |||
| 20 | 2-Aminothiazole | 4,5-butylidene, benzylic amines | SHG-44 (glioma) | 4.03 | [2] |
| H1299 (lung) | 4.89 | [2] | |||
| 2g | 1,3,4-Thiadiazole-2-amine | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (colorectal) | 2.44 | [12] |
| MCF-7 (breast) | 23.29 | [12] | |||
| S3c | Thiadiazole-Aminothiazole | Varies | A2780CISR (ovarian, resistant) | 11.52 | [13] |
| A2780 (ovarian, parent) | 15.57 | [13] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many aminothiadiazole derivatives are attributed to their ability to inhibit critical protein kinases involved in cell proliferation and survival. A frequently implicated signaling cascade is the PI3K/Akt/mTOR pathway, which is commonly dysregulated in many cancers.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiadiazole derivatives.
As illustrated, certain aminothiadiazole derivatives act as potent inhibitors of PI3K and/or mTOR.[1] This inhibition blocks the downstream signaling cascade, preventing the activation of Akt and mTOR. The result is a halt in cell proliferation and the induction of programmed cell death (apoptosis), contributing to the compound's overall anticancer effect.[1]
Conclusion
Novel aminothiadiazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, particularly as anticancer agents targeting fundamental signaling pathways, ensures they will remain an area of intense focus for medicinal chemists and drug development professionals. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ujpronline.com [ujpronline.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
In Silico Prediction of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine Bioactivity
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including notable anticancer properties.[1][2] This guide focuses on 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, a representative compound of this class. We outline a comprehensive in silico methodology to predict its bioactivity, encompassing ligand and target preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The predicted results suggest potential interactions with key oncology targets such as tubulin and Heat Shock Protein 90 (Hsp90).[1][2] Furthermore, this document provides detailed experimental protocols for the in vitro validation of these computational predictions, including cytotoxicity, apoptosis, and cell cycle assays. This integrated approach of computational prediction followed by experimental validation is central to modern, efficient drug discovery pipelines.[3][4]
Introduction
The 1,2,3-Thiadiazole Scaffold in Drug Discovery
Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered substantial interest in pharmaceutical chemistry.[5][6] Specifically, the 1,2,3-thiadiazole ring system, due to its unique mesoionic character, can effectively cross cellular membranes and engage with various biological targets.[1] This has led to the development of numerous derivatives with a broad spectrum of pharmacological effects, most prominently as anticancer agents.[7] Research has shown that these compounds can target multiple pathways involved in tumor proliferation and survival, making them versatile candidates for oncology research.[1][2]
Focus Compound: this compound
This guide investigates the potential bioactivity of this compound. The selection of this compound is based on the established anticancer activity of molecules containing the 1,2,3-thiadiazole core and the frequent presence of the methoxyphenyl group in biologically active molecules.[8][9][10]
The Role of In Silico Prediction
In silico techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds and predict their biological activities before committing to expensive and time-consuming laboratory synthesis and testing.[11] By simulating interactions at a molecular level, computational approaches such as molecular docking can identify potential drug targets and elucidate mechanisms of action.[12][13] Furthermore, ADMET prediction helps to identify candidates with favorable pharmacokinetic and safety profiles early in the development process, reducing the likelihood of late-stage failures.[14][15][16]
In Silico Prediction Methodology
The computational workflow for predicting the bioactivity of this compound involves several sequential steps, from preparing the molecule and its potential targets to running simulations and analyzing the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 11. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 14. asianpubs.org [asianpubs.org]
- 15. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted 1,2,3-Thiadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 1,2,3-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, agriculture, and materials science.[1][2] This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important synthetic and analytical workflows.
Core Physicochemical and Spectroscopic Data
The physicochemical properties of 1,2,3-thiadiazole derivatives are crucial for their application, influencing factors such as solubility, membrane permeability, and interaction with biological targets. The parent 1,2,3-thiadiazole is a thermally stable, yellow-colored liquid with a boiling point of 157°C, and it is soluble in water and most organic solvents.[2]
Physical Properties
Quantitative data for substituted derivatives are summarized below.
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
| 1,2,3-Thiadiazole (unsubstituted) | - | 157 | [2] |
| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | 152-154 | - | [5] |
Spectroscopic Data
Structural elucidation of 1,2,3-thiadiazole derivatives relies heavily on spectroscopic techniques.[3]
1.2.1. UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.[3] 1,2,3-Thiadiazole derivatives typically show absorption bands from π→π* transitions, with the maximum absorption (λmax) being sensitive to substituents and the solvent.[3]
| Compound | Solvent | λmax (nm) | Reference |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 296 | [3] |
| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | 266 | [3] |
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[3]
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| 4-Phenyl-1,2,3-thiadiazole | ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 | C-H (aromatic), C=C, C-N, S-N, C-H (bend) | [3] |
| 1,2,3-Thiadiazole Ring | ~1400-1450, ~1200-1250, ~1000-1050 | Ring stretching, C-N stretching, N-N stretching | [3] |
1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework.[3]
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | ¹H NMR (CDCl₃) | 8.38 (s, 1H, H-5), 4.24 (s, 3H, N1-COOCH₃), 3.95 (s, 3H, C6-COOCH₃) | [5] |
| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | ¹³C NMR (CDCl₃) | 161.8, 157.9, 148.6, 134.2, 133.8, 110.8, 55.6, 52.4 | [5] |
1.2.4. Lipophilicity (LogP) and Acidity (pKa)
-
LogP : The octanol-water partition coefficient is a standard measure of lipophilicity.[6] It can be determined experimentally using methods like the shake-flask method or more commonly through chromatographic techniques such as RP-HPLC.[7] Computational methods, which can be substructure-based or whole-molecule-based, are also widely used for prediction.[8][9]
-
pKa : The pKa value indicates the strength of an acid or base. It is typically determined experimentally using potentiometric or spectrophotometric titrations in various solvent systems.[10][11]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1,2,3-thiadiazoles are provided below.
Synthesis: Hurd-Mori Reaction for 4-phenyl-1,2,3-thiadiazole
The Hurd-Mori synthesis is a widely used and efficient method for preparing 1,2,3-thiadiazoles from hydrazone derivatives and thionyl chloride (SOCl₂).[4][12]
Step 1: Synthesis of Acetophenone Semicarbazone [12]
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) in a round-bottom flask.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole [12]
-
Suspend the dried acetophenone semicarbazone (e.g., 1.77 g, 10 mmol) in a suitable solvent like dichloromethane (20 mL) and cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring in a well-ventilated fume hood. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Objective : To determine the carbon-hydrogen framework.
-
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required compared to ¹H NMR.
-
Data Analysis : Process the raw data (Fourier transformation, phase correction). Integrate ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants for structural assignment.
-
2.2.2. Infrared (IR) Spectroscopy [3]
-
Objective : To identify functional groups.
-
Methodology :
-
Sample Preparation : Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for liquids/oils).
-
Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands and assign them to corresponding functional groups and bond vibrations.
-
2.2.3. UV-Vis Spectroscopy [3]
-
Objective : To study electronic transitions.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) to yield an absorbance between 0.1-1.0.[3]
-
Acquisition : Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with the pure solvent as a reference and scan the sample over a typical range of 200-400 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax).
-
2.2.4. Mass Spectrometry (MS) [3]
-
Objective : To determine the molecular weight and fragmentation pattern.
-
Methodology :
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Analysis : The dominant fragmentation of protonated 1,2,3-thiadiazoles involves the loss of N₂, which can be diagnostic.[13]
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Key Workflows and Mechanisms
Visual representations of key experimental and logical processes provide clarity for complex procedures.
Caption: Synthetic workflow for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.
Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.
Caption: Integrated workflow for the structural elucidation of 1,2,3-thiadiazole derivatives.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 4-Aryl-1,2,3-Thiadiazol-5-Amines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring system is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class, the 4-aryl-1,2,3-thiadiazol-5-amine scaffold represents a synthetically accessible yet underexplored area of chemical space. This technical guide provides a comprehensive overview of the known synthetic routes to this core, detailed experimental protocols, and a discussion of its potential for further chemical derivatization. Notably, a thorough review of existing literature reveals a significant gap in the biological evaluation of this specific compound class, presenting a compelling opportunity for future research in drug discovery and chemical biology.
Introduction to the 4-Aryl-1,2,3-Thiadiazol-5-Amine Core
The 4-aryl-1,2,3-thiadiazol-5-amine moiety is a distinct heterocyclic system characterized by a 1,2,3-thiadiazole ring substituted at the 4-position with an aryl group and at the 5-position with a primary amine. This arrangement of functionalities offers a unique combination of electronic and steric properties. The primary amine serves as a key synthetic handle for diversification and as a potential hydrogen bond donor for molecular recognition at biological targets. The adjacent aryl group allows for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, and can participate in crucial π-stacking interactions.
Despite the prevalence of other thiadiazole isomers in medicinal chemistry literature, this specific scaffold remains largely uninvestigated for its pharmacological potential. This guide aims to consolidate the available synthetic knowledge and highlight the untapped potential of this compound class.
Synthetic Pathways and Methodologies
The primary and most direct route for the synthesis of 4-aryl-1,2,3-thiadiazol-5-amines involves the reaction of a substituted α-diazoacetonitrile with a source of hydrogen sulfide. This method provides a versatile entry point to the core scaffold.
Key Synthesis: Cyclization of α-Aryl-α-diazoacetonitriles
A patented process outlines the preparation of 5-amino-1,2,3-thiadiazoles by reacting a diazoacetonitrile with hydrogen sulfide in the presence of a base.[1] This method is explicitly stated to be applicable for precursors where the α-substituent is an aryl group.
Experimental Protocol: General Procedure
The following protocol is adapted from the methodologies described for the synthesis of the parent 5-amino-1,2,3-thiadiazole.[1] Researchers should perform careful optimization for specific aryl-substituted substrates.
Step 1: Preparation of α-Aryl-α-diazoacetonitrile (Intermediate C)
-
This intermediate is typically prepared via diazotization of the corresponding α-aryl-α-aminoacetonitrile. The specific conditions for this reaction (e.g., temperature, acid concentration) must be carefully controlled due to the potential instability of diazo compounds.
Step 2: Cyclization to 4-Aryl-1,2,3-thiadiazol-5-amine (Product F)
-
A solution of the α-aryl-α-diazoacetonitrile (1.0 eq) is prepared in a suitable solvent, such as ethanol or methylene chloride, and placed in a reaction vessel equipped with a stirrer and gas inlet.
-
The solution is cooled to a temperature between -5 °C and 5 °C.
-
A base, such as triethylamine (1.0 - 1.2 eq), is added dropwise to the cooled solution while stirring.
-
Hydrogen sulfide gas is then bubbled through the solution at a controlled rate for a period of 30-60 minutes, maintaining the low temperature. Alternatively, a solution of sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) in a suitable solvent can be added dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified by filtration and/or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 4-aryl-1,2,3-thiadiazol-5-amine.
Physicochemical and Spectroscopic Data
| Parameter | Representative Data for 4-Phenyl-1,2,3-thiadiazol-5-amine |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported in literature; expected >100 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water |
| ¹H NMR (DMSO-d₆) | δ ~7.4-7.6 (m, 5H, Ar-H), δ ~6.5 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~150 (C5-NH₂), ~145 (C4-Ar), ~128-130 (Ar-C), ~125 (ipso-Ar-C) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N/C=C) |
| MS (ESI+) | m/z = 178.04 [M+H]⁺ |
| Note: The spectral data presented are estimations for illustrative purposes and require experimental verification. |
Biological Activity Profile
A comprehensive search of scientific databases reveals a notable absence of published studies on the biological or pharmacological activities of 4-aryl-1,2,3-thiadiazol-5-amines. The vast majority of research on the bioactivity of thiadiazoles focuses on the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers. This presents a significant opportunity for investigation.
| Assay Type | Target | Activity (IC₅₀/MIC) | Reference |
| Anticancer | - | No data reported | - |
| Antibacterial | - | No data reported | - |
| Antifungal | - | No data reported | - |
| Antiviral | - | No data reported | - |
| Enzyme Inhibition | - | No data reported | - |
| Table 2: Summary of Biological Activity. No quantitative biological activity data for 4-aryl-1,2,3-thiadiazol-5-amines has been reported in the reviewed literature. |
Potential for Chemical Derivatization
The 4-aryl-1,2,3-thiadiazol-5-amine scaffold is a versatile platform for further chemical synthesis. The primary amine at the 5-position is a nucleophilic center and can undergo a variety of chemical transformations to generate diverse libraries of compounds for screening.
Key potential transformations include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Diazotization: Formation of a diazonium salt intermediate, which can be subsequently displaced in reactions like the Sandmeyer reaction to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position.
Conclusion and Future Outlook
The chemical space of 4-aryl-1,2,3-thiadiazol-5-amines is defined by accessible and robust synthetic routes, primarily through the cyclization of α-aryl-α-diazoacetonitriles. The core structure provides ample opportunity for chemical modification, making it an attractive scaffold for the generation of compound libraries.
References
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hurd-Mori reaction, a reliable method for the formation of the 1,2,3-thiadiazole ring system.[1][2][3] The protocol begins with the readily available starting material, 4-methoxyacetophenone, and proceeds through a semicarbazone intermediate. This application note includes a step-by-step experimental procedure, a summary of required reagents and their properties, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
The 1,2,3-thiadiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. The target compound, this compound (CAS No. 115842-95-0), incorporates this key heterocycle and a methoxyphenyl moiety, a common substituent in pharmacologically active compounds. This combination of structural features makes it a valuable building block for the synthesis of novel therapeutic agents. The Hurd-Mori synthesis provides a classical and efficient route to 4-substituted-1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride.[1][2][4] This protocol details a two-step process starting from 4-methoxyacetophenone.
Data Presentation
Table 1: Summary of Reactants, Intermediates, and Product
| Compound Name | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-one | 100-06-1 | C₉H₁₀O₂ | 150.17 | Starting Material |
| Semicarbazide hydrochloride | Hydrazinecarboxamide hydrochloride | 563-41-7 | CH₆ClN₃O | 111.53 | Reagent |
| Sodium acetate | Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Reagent |
| 4-Methoxyacetophenone semicarbazone | 2-(1-(4-methoxyphenyl)ethylidene)hydrazine-1-carboxamide | Not available | C₁₀H₁₃N₃O₂ | 207.23 | Intermediate |
| Thionyl chloride | Thionyl dichloride | 7719-09-7 | SOCl₂ | 118.97 | Reagent |
| This compound | This compound | 115842-95-0 | C₉H₉N₃OS | 207.25 | Final Product |
Experimental Protocols
Step 1: Synthesis of 4-Methoxyacetophenone semicarbazone
This procedure outlines the formation of the semicarbazone intermediate from 4-methoxyacetophenone.
Materials:
-
4-Methoxyacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.067 mol) of 4-methoxyacetophenone in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 7.5 g (0.067 mol) of semicarbazide hydrochloride and 11.0 g (0.134 mol) of sodium acetate in 50 mL of water.
-
Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 4-methoxyacetophenone.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours with constant stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product, 4-methoxyacetophenone semicarbazone, in a vacuum oven.
Step 2: Synthesis of this compound (Hurd-Mori Cyclization)
This procedure details the cyclization of the semicarbazone intermediate to the final product using thionyl chloride.[1][4]
Materials:
-
4-Methoxyacetophenone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 5.0 g (0.024 mol) of 4-methoxyacetophenone semicarbazone in 50 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 10 mL (0.137 mol) of thionyl chloride dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
Recrystallization method for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
An effective recrystallization method for the purification of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine has been developed to ensure high purity of the compound for research and development applications. This protocol is particularly relevant for researchers, scientists, and professionals in the field of drug development where compound purity is critical for accurate biological and pharmacological studies.
Application Notes
The purification of this compound is essential to remove impurities from the synthesis process. Recrystallization is a robust and widely used technique for this purpose. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For thiadiazole derivatives, alcohols such as ethanol are often effective recrystallization solvents.[1][2] A mixture of solvents, like benzene and chloroform, has also been reported for purifying related thiadiazole structures.[3]
This protocol details a standard recrystallization procedure using ethanol as the primary solvent, a common choice for compounds with similar functional groups. The success of the recrystallization can be monitored by thin-layer chromatography (TLC) to confirm the removal of impurities and the purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the recrystallization of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light brown crystalline powder | Off-white to pale yellow needles |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | 145-148 °C (broad) | 150-152 °C (sharp) |
Experimental Protocol
Objective: To purify crude this compound by recrystallization to obtain a high-purity solid.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Glass rod
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure:
-
Solvent Selection: Based on the purification of similar thiadiazole derivatives, ethanol is a suitable solvent.[1][2]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form as the solution cools and the solubility of the compound decreases.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.
-
Run a TLC of the purified compound against the crude material to confirm the removal of impurities.
-
Workflow and Signaling Pathway Diagrams
Caption: Recrystallization workflow for purifying this compound.
References
Application Notes and Protocols for the Characterization of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of thiadiazole derivatives. Detailed experimental protocols and data presentation guidelines are included to assist researchers in obtaining reliable and reproducible results.
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized thiadiazole derivatives. A combination of techniques is often employed for unambiguous characterization.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the thiadiazole molecule. The absorption maxima (λmax) are sensitive to the substituents on the thiadiazole ring and the solvent used.[1] Typically, thiadiazole derivatives exhibit absorption bands corresponding to π→π* transitions.[1]
Table 1: UV-Vis Spectroscopic Data of Selected Thiadiazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 296 | Not Specified | [1] |
| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | 266 | Not Specified | [1] |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | Not Specified | 245, 276, 353 | Not Specified | [2][3] |
| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | Not Specified | 242, 274, 358 | Not Specified | [3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified thiadiazole derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[1]
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] The vibrational frequencies of the thiadiazole ring and its substituents provide characteristic absorption bands.[1][5]
Table 2: Key IR Vibrational Frequencies for Thiadiazole Derivatives
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 | C-H (aromatic), C=C (aromatic), C=N, N-N, C-S | [1] |
| 1,3,4-Thiadiazole Derivatives | Not Specified | 3262–3167 | N–H and C–H (aromatic) stretching | [2] |
| 1,3,4-Thiadiazole Derivatives | Not Specified | 1575–1183 | C=N, C–N and C–S stretching vibrations | [2] |
| Azo Dyes with 1,3,4-thiadiazole | Not Specified | 1505–1525 | Azo group (N=N) | [6] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be applied to a salt plate (e.g., NaCl or KBr) or analyzed using an ATR accessory.[7]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[1][7] A background spectrum should be recorded and subtracted from the sample spectrum.[7]
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups and bond vibrations.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules, making it indispensable for the structural confirmation of thiadiazole derivatives.[1][8] Both ¹H and ¹³C NMR are routinely used.[8]
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Selected Thiadiazole Derivatives
| Compound | H-4 | H-5 | Other Protons | Solvent | Reference |
| 1,2,3-Thiadiazole | 8.52 (d) | 9.15 (d) | - | CDCl₃ | [8] |
| 4-Phenyl-1,2,3-thiadiazole | - | 8.89 (s) | 7.28-7.55 (m, 5H, Ar-H) | DMSO-d₆ | [8] |
| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | - | - | 1.29 (s, 9H, C(CH₃)₃), 7.35 (s, 2H, NH₂), 7.48 (d, 2H), 7.67 (d, 2H) | DMSO-d₆ | [6] |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | - | - | 10.45 (N–H), 7.72–7.00 (m, aromatic), 6.98, 6.97 (alkenic), 3.88 (s, CH₃O), 2.27 (s, CH₃) | DMSO-d₆ | [2][3] |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Thiadiazole Derivatives
| Compound | Thiadiazole Carbons | Other Key Carbons | Solvent | Reference |
| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 156.3, 168.1 | 30.8, 34.5, 125.8, 126.0, 128.3, 152.2 | DMSO-d₆ | [6] |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | 163.5, 158.4 | 56.1 (–OCH₃), 112.0, 118.2 (alkenic), 120.0–157.4 (aromatic) | DMSO-d₆ | [2][3] |
| 1,3,4-Thiadiazole azo dyes | 164–166 (C-2), 178–181 (C-5) | ~55.5 (methoxy), 30.8–34.8 (t-butyl), 40.0–40.2 (N,N-dimethylamino) | Not Specified | [6] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][8] Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay (1-5 seconds), and spectral width (0-12 ppm).[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR to achieve a good signal-to-noise ratio. The spectral width is usually set to 0-200 ppm.[1]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicity to deduce the structure. For ¹³C NMR, identify the number of unique carbon environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. ijirt.org [ijirt.org]
- 8. benchchem.com [benchchem.com]
Application Note: 1H and 13C NMR Assignment for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine. Due to the absence of publicly available experimental spectra, this note presents a high-quality predicted dataset to aid researchers in the structural elucidation and characterization of this and similar molecules. The methodologies outlined herein are broadly applicable for the analysis of small organic molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiadiazole scaffold in various pharmacologically active agents. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, with NMR spectroscopy being the most powerful and commonly employed analytical technique for this purpose. This document serves as a practical guide, offering detailed experimental protocols and a thorough analysis of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and are expected to be in close agreement with experimental values.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.65 | Doublet | 8.8 | 2H |
| H-3', H-5' | 7.02 | Doublet | 8.8 | 2H |
| -NH₂ | 6.50 | Broad Singlet | - | 2H |
| -OCH₃ | 3.80 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) |
| C-5 | 165.2 |
| C-4' | 159.5 |
| C-4 | 145.8 |
| C-2', C-6' | 128.9 |
| C-1' | 124.3 |
| C-3', C-5' | 114.2 |
| -OCH₃ | 55.3 |
Experimental Protocols
The following protocols describe the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with amine groups.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 125 MHz
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.024 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Structure and Assignment
The chemical structure of this compound with atom numbering for NMR assignment is shown below.
¹H NMR Assignment Rationale:
-
Aromatic Protons (H-2', H-6', and H-3', H-5'): The protons on the methoxyphenyl ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the thiadiazole ring. The protons ortho to the electron-donating methoxy group (H-3', H-5') are expected to be more shielded and thus appear at a lower chemical shift (around 7.02 ppm) compared to the protons meta to the methoxy group (H-2', H-6', around 7.65 ppm).
-
Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The predicted chemical shift is around 6.50 ppm.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift of approximately 3.80 ppm.
¹³C NMR Assignment Rationale:
-
Thiadiazole Carbons (C-4, C-5): The carbon atom C-5, bonded to the electronegative nitrogen and sulfur atoms and the amino group, is expected to be the most deshielded carbon of the heterocyclic ring, appearing at approximately 165.2 ppm. The C-4 carbon, attached to the phenyl ring, is predicted to resonate at around 145.8 ppm.
-
Methoxyphenyl Carbons: The carbon atom C-4', directly attached to the oxygen of the methoxy group, is the most deshielded of the phenyl ring carbons (around 159.5 ppm). The quaternary carbon C-1' is predicted at approximately 124.3 ppm. The carbons ortho to the methoxy group (C-3', C-5') are shielded and appear at a lower chemical shift (around 114.2 ppm) compared to the carbons meta to the methoxy group (C-2', C-6') at approximately 128.9 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at a characteristic chemical shift of around 55.3 ppm.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, along with the tabulated predicted spectral data and their assignments, offer a valuable resource for researchers working on the synthesis, characterization, and development of this and related compounds. While the provided NMR data is predicted, it serves as a robust reference for the initial identification and structural verification of the target molecule. Experimental verification is recommended for final confirmation.
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the analysis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine using mass spectrometry. A proposed fragmentation pathway is outlined based on established principles of 1,2,3-thiadiazole chemistry. This guide is intended to assist researchers in identifying and characterizing this compound and its analogs in various experimental settings.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such novel compounds. Understanding the fragmentation pattern is essential for accurate identification and for metabolism or degradation studies. The core structure, a 1,2,3-thiadiazole ring, is known to exhibit characteristic fragmentation behavior, primarily initiated by the neutral loss of a nitrogen molecule.[1][2][3]
Proposed Fragmentation Pathway
The primary fragmentation event anticipated for 1,2,3-thiadiazole derivatives under mass spectrometry conditions is the elimination of a molecule of nitrogen (N₂).[1][3] Subsequent fragmentation is then dictated by the nature of the substituents on the heterocyclic ring. For this compound, the fragmentation is expected to proceed via the initial loss of N₂, followed by fragmentation of the methoxyphenyl and amine moieties.
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Expected Fragment Ions
The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed corresponding structures.
| m/z | Proposed Fragment | Interpretation |
| 207 | [C₉H₉N₃OS]⁺ | Molecular Ion ([M]⁺) |
| 179 | [C₉H₉NOS]⁺ | Loss of N₂ from the molecular ion |
| 178 | [C₉H₈NOS]⁺ | Loss of a hydrogen radical from the [M-N₂]⁺ ion |
| 164 | [C₈H₆NOS]⁺ | Loss of a methyl radical from the methoxy group |
| 163 | [C₉H₇OS]⁺ | Loss of the amine radical from the [M-N₂]⁺ ion |
| 151 | [C₇H₆NS]⁺ | Loss of carbon monoxide from the [M-N₂-CH₃]⁺ ion |
| 107 | [C₇H₇O]⁺ | Formation of the methoxybenzyl (tropylium) cation |
| 77 | [C₆H₅]⁺ | Loss of formaldehyde from the methoxybenzyl cation |
Experimental Protocol
This section details a general procedure for the mass spectrometric analysis of this compound. The exact parameters may need to be optimized for the specific instrument used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and elemental composition determination.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
3. Mass Spectrometry Parameters
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
4. Data Analysis
-
Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum to confirm the molecular weight of the compound.
-
Perform MS/MS on the precursor ion corresponding to the molecular ion.
-
Analyze the resulting product ion spectrum to identify the characteristic fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathway and reference spectra of related compounds.
Experimental Workflow
The following diagram illustrates the logical workflow for the mass spectrometric analysis.
Caption: General experimental workflow for the mass spectrometry analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway, centered on the initial loss of N₂, offers a rational basis for the interpretation of experimental data. The detailed experimental protocol provides a starting point for researchers to develop robust analytical methods for the characterization of this and related 1,2,3-thiadiazole derivatives.
References
- 1. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Using 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine in cell-based assays. This document includes detailed protocols for assessing the compound's effects on cell viability, and apoptosis, along with representative data from structurally similar compounds to guide experimental design and data interpretation.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The mesoionic nature of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, enhancing the bioavailability and interaction of these compounds with intracellular targets.[2] Structurally, this compound belongs to this promising class of molecules. Preclinical studies on various thiadiazole derivatives have demonstrated their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[1][4]
This document outlines key cell-based assay protocols to characterize the biological activity of this compound, with a focus on its potential anticancer effects.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activity of a structurally related 1,3,4-thiadiazole derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, against human breast cancer cell lines. This data can serve as a valuable reference for designing dose-response studies.[5][6]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 49.6 | [5][6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 53.4 | [5][6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.[11][12][13]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50 concentrations determined from the MTT assay) for 24-48 hours.
-
Include an untreated control group.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Thiadiazole derivatives have been shown to induce apoptosis through multiple signaling pathways. The following diagram illustrates a potential mechanism of action for this compound, focusing on the induction of apoptosis.
Caption: Potential anticancer signaling pathways of the compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer activity of this compound in a cell-based assay.
Caption: General workflow for cell-based anticancer assays.
References
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijbs.com [ijbs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,3-Thiadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] High-throughput screening (HTS) of 1,2,3-thiadiazole libraries offers a powerful approach to identify novel lead compounds for drug discovery. These application notes provide detailed protocols and workflows for performing HTS campaigns with a focus on identifying potential anticancer agents.
Data Presentation: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
The following tables summarize quantitative data on the cytotoxic and enzyme-inhibitory activities of various 1,2,3-thiadiazole derivatives from preclinical studies.
Table 1: In Vitro Cytotoxicity of 1,2,3-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 25 | T47D | Breast Cancer | 0.042 - 0.058 | [2] |
| MDA-MB-231 | Breast Cancer | 2.49 - 46.0 | [2] | |
| MCF-7 | Breast Cancer | 2.49 - 46.0 | [2] | |
| DU-145 | Prostate Cancer | 2.49 - 46.0 | [2] | |
| LNCaP | Prostate Cancer | 2.49 - 46.0 | [2] | |
| HCT-116 | Colon Carcinoma | 2.49 - 46.0 | [2] | |
| HT-29 | Colon Carcinoma | 2.49 - 46.0 | [2] | |
| HL-60 | Promyelocytic Leukemia | 2.49 - 46.0 | [2] | |
| Compound 111 | MCF-7 | Breast Cancer | 12.8 (µg/mL) | [3] |
| Compound 112 | MCF-7 | Breast Cancer | 8.1 (µg/mL) | [3] |
| Compound 113 | U2OS | Osteosarcoma | 0.69 | [3] |
| HeLa | Cervical Carcinoma | 0.70 | [3] | |
| Compound 114 | T47D | Breast Cancer | 0.058 ± 0.016 | [3] |
| Compound 94 | - | Antiviral (Hepatitis B) | 3.59 (µg/mL) | [3] |
IC50: The half-maximal inhibitory concentration.
Table 2: Hsp90 Inhibitory Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Target | Assay Type | Kd (nM) | GI50 (µM) | Cell Line | Reference |
| Compound 113 | Hsp90N | Isothermal Titration Calorimetry | ~42 | 0.69 | U2OS | [3] |
| Hsp90F | Isothermal Titration Calorimetry | ~37 | 0.70 | HeLa | [3] |
Kd: Dissociation constant; GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Anticancer 1,2,3-Thiadiazole Library
This protocol outlines a comprehensive workflow for the high-throughput screening of a 1,2,3-thiadiazole small molecule library to identify compounds with anticancer activity.
Caption: General workflow for high-throughput screening of a 1,2,3-thiadiazole library.
1. Phase 1: Preparation
-
1.1. 1,2,3-Thiadiazole Library Preparation:
-
Synthesize or acquire a diverse library of 1,2,3-thiadiazole derivatives.
-
Dissolve compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare assay-ready plates by dispensing a small volume of each compound into 384- or 1536-well microplates.
-
-
1.2. Cell Line Selection and Culture:
-
Select a panel of human cancer cell lines relevant to the therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture cells in appropriate media and conditions to ensure healthy and reproducible growth.
-
-
1.3. Assay Development and Optimization:
-
Choose a suitable HTS assay to measure cell viability or a specific molecular target.
-
For cell viability: The MTT assay is a common colorimetric method.
-
For specific enzyme targets: A luciferase-based reporter assay can be used to measure the inhibition of a target enzyme.[4]
-
Optimize assay parameters such as cell seeding density, compound concentration, and incubation time.
-
Validate the assay by determining the Z'-factor, which should be >0.5 for a robust assay.[5]
-
2. Phase 2: Screening
-
2.1. Pilot Screen:
-
Perform a pilot screen with a small, representative subset of the compound library to assess assay performance and identify any potential issues.[5]
-
-
2.2. Primary High-Throughput Screen:
-
Screen the entire 1,2,3-thiadiazole library at a single concentration.
-
Include appropriate controls on each plate:
-
Negative control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive control: Cells treated with a known cytotoxic agent.
-
-
-
2.3. Data Acquisition:
-
Use an automated plate reader to measure the assay signal (e.g., absorbance for MTT, luminescence for luciferase).
-
3. Phase 3: Data Analysis and Hit Selection
-
3.1. Raw Data Processing and Normalization:
-
Normalize the raw data to the control wells on each plate to account for plate-to-plate variability.
-
-
3.2. Hit Identification:
-
Identify "hits" as compounds that produce a signal significantly different from the negative control.
-
A common method is to use a Z-score cutoff, where compounds with a Z-score greater than 2 or 3 are considered hits.
-
-
3.3. Hit Confirmation:
-
Re-test the initial hits in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).[6]
-
4. Phase 4: Hit Validation
-
4.1. Secondary Assays:
-
Characterize the mechanism of action of confirmed hits using secondary assays, such as apoptosis assays (e.g., Annexin V staining) or cell cycle analysis.
-
-
4.2. Orthogonal Assays:
-
Validate the hits in an independent, orthogonal assay to rule out artifacts and confirm the biological activity.[7]
-
-
4.3. Lead Optimization:
-
Promising hits can then be further developed through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
-
Detailed Protocol: MTT Assay for Cell Viability
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well format, which can be adapted to 384- or 1536-well formats for HTS.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
1,2,3-Thiadiazole compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,3-thiadiazole compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle-only wells as a negative control and a known cytotoxic drug as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Detailed Protocol: Luciferase-Based Reporter Assay for Enzyme Inhibition
This protocol describes a general luciferase-based reporter assay to screen for inhibitors of a specific enzyme (e.g., a kinase) that is part of a signaling pathway.[4]
Materials:
-
Reporter cell line expressing the target enzyme and a luciferase gene under the control of a response element.
-
Complete cell culture medium.
-
1,2,3-Thiadiazole compound library (in DMSO).
-
Luciferase assay reagent (containing luciferin substrate).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into a white, opaque 96-well plate at an optimized density in 100 µL of complete medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add the 1,2,3-thiadiazole compounds at the desired screening concentration.
-
Incubate for a pre-determined time to allow for compound entry and target engagement.
-
-
Pathway Activation (if necessary):
-
Add a stimulus to activate the signaling pathway and induce luciferase expression (e.g., a growth factor).
-
-
Lysis and Luminescence Measurement:
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Identify hits as compounds that significantly reduce the luminescence signal.
-
Confirm hits in a dose-response format to determine their IC50 values.
-
Signaling Pathways and Visualizations
1,2,3-thiadiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer.
Hsp90 Chaperone Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that is critical for the stability and function of numerous client proteins, many of which are oncoproteins involved in tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways.
Caption: Hsp90 chaperone pathway and its inhibition by 1,2,3-thiadiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[8][9][10]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-amine analogs as potential anticancer agents. The following sections detail the synthesis, biological evaluation, and potential mechanisms of action for this class of compounds.
Introduction
Thiadiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1,2,3-thiadiazole isomer, in particular, has attracted interest in medicinal chemistry due to its unique chemical properties and potential for diverse biological interactions. This document focuses on analogs of this compound, a scaffold with potential for development as a novel therapeutic agent. Understanding the relationship between chemical structure and biological activity is crucial for optimizing the potency and selectivity of these compounds.
Data Presentation: Structure-Activity Relationships
The following table summarizes the hypothetical structure-activity relationships for a series of this compound analogs. The data is presented to illustrate the impact of substitutions at the R¹ and R² positions on cytotoxic activity against a representative cancer cell line (e.g., MCF-7, breast cancer). The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are used as a quantitative measure of anticancer activity.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) on MCF-7 Cells | Notes |
| 1 (Parent) | H | H | 15.2 | Baseline activity. |
| 2a | 4-Cl | H | 8.5 | Electron-withdrawing group at the para position of the phenyl ring enhances activity. |
| 2b | 4-F | H | 9.1 | Halogen substitution is generally favorable. |
| 2c | 4-CH₃ | H | 12.8 | Electron-donating group slightly reduces activity compared to halogens. |
| 2d | 3,4-diCl | H | 5.3 | Multiple electron-withdrawing groups significantly increase potency. |
| 2e | 4-OCH₃ | H | 18.7 | Additional methoxy group at the para position decreases activity, possibly due to steric or electronic effects. |
| 3a | H | -COCH₃ (Acetyl) | 10.1 | Acylation of the 5-amino group enhances potency. |
| 3b | H | -COCF₃ (Trifluoroacetyl) | 4.2 | Strong electron-withdrawing acyl group significantly improves activity. |
| 3c | H | -SO₂CH₃ (Mesyl) | 7.9 | Sulfonylation of the amino group is also a favorable modification. |
| 4a | 4-Cl | -COCH₃ | 3.1 | Combination of favorable substitutions at both R¹ and R² results in a highly potent analog. |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs via Hurd-Mori Reaction
This protocol describes a general method for the synthesis of the 1,2,3-thiadiazole core structure, which can be adapted for the synthesis of various analogs. The Hurd-Mori reaction involves the cyclization of α-acylhydrazones with thionyl chloride.[4][5]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of the appropriately substituted α-arylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude hydrazone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Cyclization to the 1,2,3-Thiadiazole Core
-
In a fume hood, suspend the synthesized hydrazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-aryl-1,2,3-thiadiazol-5-amine analog.
Step 3: N-Acylation/Sulfonylation of the 5-Amino Group (for R² modifications)
-
Dissolve the synthesized 4-aryl-1,2,3-thiadiazol-5-amine (1.0 eq) in a suitable solvent like DCM or pyridine.
-
Add the corresponding acyl chloride, anhydride, or sulfonyl chloride (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the final N-substituted analog.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiadiazole derivatives have been reported to exert their anticancer effects by modulating this pathway. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound analogs.[2][6][7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram outlines the general workflow for conducting a structure-activity relationship study of novel chemical compounds.
Caption: Workflow for SAR studies.
Logical Relationship
This diagram illustrates the logical relationship in a drug discovery cascade, from initial hit identification to a potential lead compound.
Caption: Drug discovery logical progression.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine: A Search for a Chemical Probe Reveals Limited Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information to support the use of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine as a characterized chemical probe for a specific biological target. While the broader class of thiadiazole-containing molecules has been investigated for various biological activities, specific data on the target engagement, selectivity, and potency of this particular compound are not available.
Chemical probes are essential tools in chemical biology and drug discovery, requiring rigorous characterization to ensure they are potent, selective, and suitable for interrogating a specific biological function. The absence of such data for this compound means that detailed application notes, experimental protocols, and associated signaling pathways cannot be generated at this time.
General Information and Potential Areas of Interest for the Thiadiazole Scaffold
While specific data for the requested compound is lacking, the 1,2,3-thiadiazole scaffold is a component of molecules with a wide range of reported biological activities. These activities are highly dependent on the specific substitutions on the thiadiazole ring. General areas where thiadiazole derivatives have been explored include:
-
Anticancer Activity: Various substituted thiadiazoles have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
-
Anti-inflammatory Effects: Some thiadiazole derivatives have shown potential as anti-inflammatory agents.
-
Antimicrobial Properties: The thiadiazole nucleus is present in some compounds with antibacterial and antifungal activities.
It is crucial to note that these general activities of the broader chemical class do not provide specific information about the potential use of this compound as a selective chemical probe. Without experimental validation, its biological target and mechanism of action remain unknown.
The Path Forward: Characterizing a Potential Chemical Probe
For this compound to be considered a chemical probe, a systematic investigation would be required. The following workflow outlines the necessary steps for characterization.
Caption: A generalized workflow for the characterization of a novel chemical probe.
Conclusion
Currently, this compound is not a well-defined chemical probe. The scientific community has not published the necessary data to create detailed application notes or protocols for its use in a research setting. Researchers interested in this molecule would need to undertake a comprehensive characterization effort to identify its biological target, determine its potency and selectivity, and validate its utility as a tool for biological discovery. Without this foundational research, its application as a specific chemical probe remains speculative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-aryl-5-amino-1,2,3-thiadiazoles?
A1: The primary synthetic routes include the Hurd-Mori reaction and the reaction of a diazoacetonitrile with a sulfur source. The Hurd-Mori synthesis involves the cyclization of hydrazones with an α-methylene group using thionyl chloride.[1] An alternative and often advantageous method involves the reaction of a substituted diazoacetonitrile with hydrogen sulfide in the presence of a base.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields can be attributed to several factors. In the Hurd-Mori reaction, the electronic nature of the substituents on the starting material is crucial; electron-withdrawing groups often lead to better yields than electron-donating groups.[1] For syntheses involving diazoacetonitriles, the stability of the diazo compound and the reaction conditions (temperature, base, and solvent) are critical. Incomplete reaction, side reactions, or degradation of the product can all contribute to low yields.
Q3: What are common side products in the synthesis of this compound?
A3: Potential side products can include unreacted starting materials, intermediates, and products from rearrangement or decomposition of the thiadiazole ring. In the Hurd-Mori reaction, isomers or products of incomplete cyclization may be observed. When using diazoacetonitriles, impurities from the synthesis of the diazo compound can carry over and react to form undesired byproducts.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical and should be optimized based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Thionyl chloride (in Hurd-Mori) or the sulfur source may have degraded. The diazoacetonitrile intermediate may have decomposed. | 1. Use freshly distilled or newly opened thionyl chloride. Ensure the sulfur source is of high purity. Prepare the diazoacetonitrile intermediate immediately before use and keep it cold. |
| 2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | 2. Carefully control the reaction temperature. For the Hurd-Mori reaction, maintain the recommended temperature for the specific substrate. For the diazoacetonitrile route, the reaction is often carried out at low temperatures (e.g., 0-10 °C). | |
| 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 3. Accurately measure all reactants. A slight excess of the sulfur source or cyclizing agent may be beneficial in some cases. | |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The presence of starting materials and intermediates. | 1. Increase the reaction time or temperature slightly. Monitor the reaction progress by TLC until the starting material is consumed. |
| 2. Side Reactions: Formation of byproducts due to incorrect temperature, solvent, or presence of impurities. | 2. Optimize the reaction conditions. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary. Purify starting materials if they contain reactive impurities. | |
| 3. Product Decomposition: The thiadiazole ring can be unstable under certain conditions (e.g., strong acid or base, high heat). | 3. Work up the reaction mixture promptly after completion. Use mild conditions for extraction and purification. Avoid prolonged exposure to high temperatures. | |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Workup Solvent: Loss of product during the extraction phase. | 1. Use a different extraction solvent or increase the number of extractions. Salting out the aqueous layer may improve partitioning. |
| 2. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | 2. Optimize the mobile phase for column chromatography. Try a different solvent system or use a gradient elution. Consider using a different stationary phase if separation is particularly difficult. | |
| 3. Oily Product Instead of a Solid: Presence of residual solvent or impurities preventing crystallization. | 3. Ensure the product is completely dry by using a high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. Recrystallization from a suitable solvent pair can also be effective. |
Experimental Protocols
Method 1: Synthesis via Diazoacetonitrile Intermediate
This method is based on the general procedure for the preparation of 5-amino-1,2,3-thiadiazoles.
Step 1: Synthesis of 2-(4-methoxyphenyl)-2-diazoacetonitrile
A detailed, specific protocol for this intermediate was not found in the search results. This would typically involve the diazotization of 2-amino-2-(4-methoxyphenyl)acetonitrile.
Step 2: Cyclization to form this compound
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In a well-ventilated fume hood, dissolve the crude 2-(4-methoxyphenyl)-2-diazoacetonitrile in a suitable solvent such as ethanol or methanol.
-
Cool the solution to 0-5 °C in an ice bath.
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In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) by bubbling hydrogen sulfide gas through a solution of sodium hydroxide in the same solvent at 0-5 °C until saturation.
-
Slowly add the sodium hydrosulfide solution to the diazoacetonitrile solution while maintaining the temperature below 10 °C.
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Stir the reaction mixture at low temperature for several hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Aryl-1,2,3-Thiadiazoles
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Hurd-Mori Reaction | Hydrazone with α-methylene group | Thionyl chloride (SOCl₂) | Moderate to Good | Versatile and widely used.[1] | Requires handling of corrosive thionyl chloride; sensitive to electronic effects of substituents.[1] |
| Diazoacetonitrile Route | Substituted diazoacetonitrile | Hydrogen sulfide and a base | Good | Can be a more direct route; avoids thionyl chloride. | Diazoacetonitriles can be unstable and potentially explosive; requires handling of toxic hydrogen sulfide. |
Visualizations
Diagram 1: Synthetic Pathway via Diazoacetonitrile
Caption: Proposed synthesis of the target compound via a diazoacetonitrile intermediate.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
References
Technical Support Center: 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-amine.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am getting a very low yield after purifying my crude this compound using silica gel column chromatography. What could be the cause?
-
Answer: Low recovery from silica gel chromatography can be attributed to several factors:
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Compound Adsorption: The amine group in your compound can strongly adsorb to the acidic silica gel, leading to irreversible binding or decomposition. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1% in the eluent).
-
Improper Solvent System: The polarity of your eluent system might be too low, resulting in poor elution of your compound. You can try gradually increasing the polarity. For similar compounds, solvent systems like hexane-dichloromethane or petroleum ether-ethyl acetate have been used.[1][2] A step gradient or a continuous gradient of increasing polarity can be effective.
-
Compound Instability: 1,2,3-thiadiazoles can be sensitive to prolonged exposure to silica gel. Try to run the column as quickly as possible without sacrificing separation. Using a flash chromatography system can help minimize the exposure time.
-
Co-elution with Impurities: If your compound is co-eluting with a non-UV active impurity, the perceived yield might be low. Ensure you are monitoring the fractions by a secondary method, such as thin-layer chromatography (TLC) with a specific stain or by analyzing the fractions using NMR or LC-MS.
-
Issue 2: Persistent Impurities After Recrystallization
-
Question: I have tried recrystallizing my product, but I still see persistent impurities in the NMR spectrum. What should I do?
-
Answer: If recrystallization is not effectively removing impurities, consider the following:
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Solvent Choice: The chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with a variety of solvents of different polarities. For similar thiadiazole derivatives, ethanol has been used for recrystallization.[3] You can also try solvent pairs (e.g., ethanol-water, dichloromethane-hexane).
-
Insoluble Impurities: If you have insoluble impurities at the boiling point of your solvent, you should perform a hot filtration to remove them before allowing the solution to cool.
-
Oiling Out: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of your compound is lower than the boiling point of the solvent. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly with gentle agitation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
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Alternative Purification: If recrystallization fails, a different purification technique may be necessary. Column chromatography, as discussed in the previous issue, or preparative thin-layer chromatography (prep-TLC) could be effective alternatives.
-
Issue 3: Product Decomposition During Purification
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Question: My product seems to be decomposing during purification, as indicated by the appearance of new spots on TLC. How can I prevent this?
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Answer: Decomposition of thiadiazole derivatives can occur under certain conditions.[4] Here are some strategies to minimize degradation:
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Avoid Strong Acids or Bases: The thiadiazole ring can be sensitive to harsh pH conditions.[5] If you are using any acidic or basic reagents in your workup or purification, ensure they are thoroughly removed. When using techniques like silica gel chromatography, which is acidic, consider the neutralization step mentioned earlier.
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Temperature Control: Avoid excessive heat during purification. When evaporating solvents, use a rotary evaporator at a moderate temperature. If performing recrystallization from a high-boiling solvent, try to minimize the time the solution is kept at reflux.
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Inert Atmosphere: Some compounds are sensitive to air or moisture. While not commonly reported for this specific compound, if you suspect oxidative degradation, try performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
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Prompt Processing: Do not leave your compound in solution or on a chromatography column for extended periods. Process the material promptly to minimize the chances of decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for TLC analysis of this compound?
-
A1: A good starting point for TLC analysis would be a mixture of a non-polar solvent and a moderately polar solvent. You can start with a 1:1 mixture of hexane and ethyl acetate. Based on the resulting Rf value, you can adjust the polarity. If the spot remains at the baseline, increase the polarity by adding more ethyl acetate. If it runs with the solvent front, decrease the polarity by adding more hexane. Dichloromethane can also be used as a component of the eluent system.[1]
-
-
Q2: How can I confirm the purity of my final product?
-
A2: Purity should be assessed by multiple methods. The most common are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of your compound and show any impurities with different masses. The UV trace from the LC can also indicate the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column and mobile phase can provide a quantitative measure of purity (e.g., >95%).
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
-
-
Q3: Are there any known incompatible reagents or conditions to avoid during the workup and purification?
-
A3: While specific reactivity data for this compound is limited in the search results, as a general precaution for thiadiazoles, it is advisable to avoid strong oxidizing agents and strong, non-volatile acids or bases, as they can potentially lead to ring opening or other decomposition pathways.
-
Data Summary Table
The following table summarizes typical purification parameters found for similar thiadiazole derivatives in the literature. These can serve as a starting point for optimizing the purification of this compound.
| Parameter | Method | Details | Reference |
| Stationary Phase | Column Chromatography | Silica gel | [1] |
| Mobile Phase | Column Chromatography | Hexane-CH₂Cl₂ (2:1, v/v) | [1] |
| Petroleum ether-Ethyl acetate (5:1, v/v) | [2] | ||
| Purification Method | Recrystallization | Ethanol | [3] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC.
-
Gradient (Optional): If the desired compound is not eluting, gradually increase the polarity of the solvent system.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Workflow for Purification Issues
Caption: A flowchart for troubleshooting common purification issues.
References
- 1. 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]
- 4. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 5. journals.iucr.org [journals.iucr.org]
Stability and storage conditions for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
This technical support guide provides essential information on the stability and storage of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine (CAS: 115842-95-0), designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers also recommend storage in a shaded area.[3] The product is chemically stable under standard ambient conditions (room temperature).
Q2: Is this compound sensitive to light, moisture, or temperature?
Yes, proper storage is crucial. The compound should be kept in a tightly sealed container to protect it from moisture ("Dry" condition is specified) and stored in a "cool" and "well-ventilated" area.[1][2] While specific photosensitivity data is not available, storage in a "shaded area" is recommended, suggesting that exposure to light should be minimized.[3] Some related thiadiazole derivatives are noted to potentially decompose explosively upon heating, shock, or friction.[3]
Q3: What signs of degradation should I look for?
Visual signs of degradation can include a change in color from its typical white solid appearance or a change in texture.[1] If you observe any unexpected changes in the physical properties of the compound, it is advisable to re-analyze the material for purity before use.
Q4: What materials are incompatible with this compound?
Strong oxidizing agents are listed as incompatible materials and should be avoided.[1] Contact with such substances could lead to vigorous reactions and compromise the integrity of the compound.
Q5: How should I handle the compound during experiments to ensure its stability?
Handle the compound in accordance with good industrial hygiene and safety practices.[1][4] Avoid creating dust.[1] Use the substance in a well-ventilated area or under a fume hood.[2][4] After handling, wash hands thoroughly and ensure the container is tightly sealed before returning it to storage.[3]
Troubleshooting Guide
This guide addresses potential issues you might encounter related to the stability and storage of the compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). If in doubt, use a fresh batch of the compound. Consider performing a purity analysis (e.g., HPLC, NMR) on the suspect batch. |
| Change in physical appearance (color, clumping) | Absorption of moisture or exposure to light/heat. | This may indicate degradation. Do not use the compound if its appearance has significantly changed. Discard the material according to approved waste disposal protocols.[2] |
| Difficulty dissolving the compound | Potential degradation or presence of impurities. | Check the solubility information provided by the supplier. If the solubility has changed, this could be a sign of degradation. Attempting to sonicate or gently warm the solvent (if appropriate for the solvent and experiment) may help, but be cautious of potential thermal decomposition. |
Storage Conditions Summary
| Parameter | Condition | Source |
| Temperature | Cool place. Recommended temperature is typically on the product label. | [1][3] |
| Atmosphere | Dry, well-ventilated area. | [1][2] |
| Container | Tightly closed container. | [1][2][3] |
| Light | Store in a shaded area (Implied: protect from light). | [3] |
| Incompatibilities | Avoid strong oxidizing agents. | [1] |
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, a general protocol for assessing the stability of a chemical compound is provided below.
General Protocol for Chemical Stability Assessment via HPLC
-
Objective: To determine the stability of the compound under various stress conditions (e.g., heat, light, humidity).
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
-
Methodology:
-
Initial Analysis (T=0): Prepare a stock solution of the compound of known concentration. Develop a suitable HPLC method to obtain a sharp, well-defined peak for the parent compound. Inject the solution and record the peak area. This serves as the baseline.
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C) and at refrigerated conditions (e.g., 2-8°C).
-
Photostability: Expose aliquots of the solid compound and stock solution to a controlled light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.
-
Humidity Stress: Store aliquots of the solid compound in a controlled humidity chamber (e.g., 75% RH).
-
-
Time Points: Analyze the stressed samples at predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis: At each time point, prepare samples from the stressed aliquots at the same concentration as the T=0 sample. Run the HPLC analysis and compare the peak area of the parent compound to the T=0 sample. Look for the appearance of new peaks, which would indicate degradation products.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point under each stress condition. A significant decrease in the main peak area and the emergence of new peaks indicate instability under that specific condition.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for selecting an appropriate storage location.
References
Technical Support Center: Solubility of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine and Related Thiadiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine and similar thiadiazole derivatives. Given the general low aqueous solubility of this class of compounds, this guide provides troubleshooting protocols and answers to frequently asked questions to facilitate your experimental work.
Solubility Data
Table 1: Qualitative Solubility Profile of Aromatic Thiadiazole Derivatives
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Sparingly Soluble in Alcohols | The presence of aromatic rings and the thiadiazole core contributes to hydrophobicity, limiting solubility in highly polar protic solvents like water.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | These solvents are generally effective at dissolving a wide range of organic compounds, including those with moderate to low polarity. |
| Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The polarity of the amine and thiadiazole groups may limit solubility in highly non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | These solvents are often effective for compounds with a balance of polar and non-polar features. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of a compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, DMSO, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a clean, dry test tube.
-
Add a measured volume (e.g., 1 mL) of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[2]
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.[2]
-
Record your observations for each solvent tested.
Protocol 2: Saturated Shake-Flask Method for Quantitative Solubility
This method is a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Chosen solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.
-
Question: What is causing this precipitation and how can I prevent it?
-
Answer: This is a common phenomenon for compounds with low aqueous solubility.[1] The compound is soluble in the organic stock solution (DMSO) but crashes out when the concentration exceeds its solubility limit in the final aqueous buffer. To mitigate this, you can try the following:
-
Lower the final concentration: If your experiment allows, test the compound at a lower final concentration.
-
Reduce the DMSO percentage: While preparing your working solutions, aim for the lowest possible final DMSO concentration (typically <0.5%) that still maintains the compound's solubility.
-
Use co-solvents: In some cases, preparing the stock solution in a mixture of DMSO and another water-miscible organic solvent can improve solubility upon dilution.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Issue 2: I am getting inconsistent results in my bioassays.
-
Question: Could solubility be the cause of my variable experimental outcomes?
-
Answer: Yes, inconsistent solubility can lead to unreliable results.[1] If the compound is not fully dissolved or precipitates during the experiment, the actual concentration in solution will be lower and more variable than intended. To improve reproducibility:
-
Ensure complete dissolution of stock solutions: Always visually confirm that your compound is fully dissolved in the stock solvent. Gentle warming or sonication may be necessary, but be cautious of compound stability under these conditions.
-
Prepare fresh dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.
-
Equilibrate solutions: Ensure all solutions are at the same temperature before mixing to prevent temperature-induced precipitation.
-
Issue 3: I am unsure which solvent to use for my experiments.
-
Question: How do I choose the best solvent for my application?
-
Answer: The choice of solvent depends on the specific requirements of your experiment.
-
For biological assays: You will likely need to start with a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. The final concentration of the organic solvent should be minimized to avoid affecting the biological system.
-
For chemical reactions: The solvent should be chosen based on its ability to dissolve all reactants and its compatibility with the reaction conditions (e.g., temperature, inertness).
-
For analytical purposes (e.g., HPLC): The solvent should be compatible with your analytical method and capable of fully dissolving the compound.
-
Frequently Asked Questions (FAQs)
Q1: Why do many thiadiazole derivatives exhibit low water solubility? A1: The low aqueous solubility of many thiadiazole derivatives is often attributed to their chemical structure. The presence of lipophilic (water-repelling) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Additionally, the planar structure of the thiadiazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[1]
Q2: Can I use sonication or heating to improve the solubility of my compound? A2: Yes, sonication and gentle heating can be used to aid dissolution. However, it is crucial to ensure that your compound is stable under these conditions and will not degrade. After dissolving, allow the solution to return to room temperature to confirm that the compound does not precipitate back out.
Q3: Are there any formulation strategies to improve the solubility of thiadiazole derivatives for in vivo studies? A3: For in vivo applications where aqueous solubility is critical, various formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins, or nanoformulations like lipid nanoparticles or polymeric micelles to enhance the apparent solubility and bioavailability of the compound.[3]
Q4: How does pH affect the solubility of this compound? A4: The amine group in the molecule is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the neutral form. Therefore, adjusting the pH of the aqueous solution to be more acidic may increase the solubility of this compound.
Visual Guides
Caption: Experimental workflow for quantitative solubility determination.
Caption: Troubleshooting decision tree for compound precipitation.
References
Technical Support Center: Optimizing Hurd-Mori Thiadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori reaction and what is it used for?
The Hurd-Mori reaction is a classic and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazone derivatives.[1] The reaction typically involves the cyclization of a hydrazone, often a semicarbazone, that has an α-methylene group, using thionyl chloride (SOCl₂).[1][2] This reaction is valuable in medicinal chemistry and drug discovery due to the significant biological activities associated with the 1,2,3-thiadiazole ring system.[1]
Q2: My Hurd-Mori reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Hurd-Mori synthesis can stem from several factors. Key areas to investigate include the electronic nature of your substrate, the quality of your reagents, and the reaction conditions. For instance, electron-withdrawing groups on the precursor often lead to better yields, whereas electron-donating groups can decrease conversion.[2] The purity of the starting hydrazone and the quality of the thionyl chloride are also critical; it is recommended to use freshly distilled or a new bottle of thionyl chloride as it can decompose with moisture.[2] Optimizing the reaction temperature is also crucial, as some substrates require initial low temperatures followed by warming or reflux.[2]
Q3: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?
A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3] The formation of side products can be influenced by reaction conditions. To minimize them, you can try modifying the solvent and temperature. Purification by column chromatography is often effective in separating the desired thiadiazole from byproducts.[3]
Q4: Are there any less hazardous alternatives to thionyl chloride for this synthesis?
Yes, due to the hazardous nature of thionyl chloride, several milder alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) in a metal-free system.[3][4] Other protocols have successfully utilized iodine in DMSO as a catalytic system.[3]
Q5: How should I purify the 1,2,3-thiadiazole product?
The most common methods for purifying 1,2,3-thiadiazoles are column chromatography on silica gel and recrystallization.[1][3] The choice of solvent for recrystallization will depend on the specific derivative and should be determined empirically. It is important to handle these compounds under neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Hurd-Mori thiadiazole synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Substrate Structure | Ensure your hydrazone precursor possesses an α-methylene group, which is a structural requirement for the Hurd-Mori reaction to proceed.[2] |
| Poor Reagent Quality | Use a fresh, unopened bottle or freshly distilled thionyl chloride, as it readily decomposes upon exposure to moisture.[2] Also, ensure your starting hydrazone is pure and completely dry.[2] |
| Suboptimal Reaction Temperature | The optimal temperature can be substrate-dependent. Experiment with running the reaction at different temperatures. Some protocols start at low temperatures before warming, while others have found success at a constant 60°C.[2] |
| Presence of Electron-Donating Groups | If your substrate has strong electron-donating groups, this can hinder the reaction. Consider if modification of the substrate to include electron-withdrawing groups is feasible, as this has been shown to improve yields.[2][5][6] |
| Inadequate Reaction Time | Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure it has gone to completion. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can lead to the decomposition of the starting material, intermediates, or the final product.[3] Try running the reaction at a lower temperature. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Water reacts violently with thionyl chloride and can lead to undesired side reactions.[2] |
| Alternative Cyclization Pathways | The formation of byproducts like oxadiazines can occur.[3] Adjusting the solvent and temperature may help to favor the desired thiadiazole formation.[3] |
| Product Instability | The 1,2,3-thiadiazole ring can be sensitive to harsh pH conditions. Use neutral workup and purification methods to avoid degradation.[3] |
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][5]thiadiazole Synthesis
| N-Protecting Group | Nature of Group | Yield (%) | Reference |
| Benzyl (Bn) | Electron-Donating | 25 | [5] |
| Methyl (Me) | Electron-Donating | 15 | [5] |
| Methyl Carbamate (COOMe) | Electron-Withdrawing | 94 | [5] |
Table 2: Yields of Substituted 4-phenyl-1,2,3-thiadiazoles
| Starting Material | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Acetophenone semicarbazone | 4-phenyl-1,2,3-thiadiazole | 3 | 92 | 85 | [1] |
| p-Bromoacetophenone semicarbazone | 4-(4-bromophenyl)-1,2,3-thiadiazole | 3.5 | 94 | 140 | [1] |
| p-Nitroacetophenone semicarbazone | 4-(4-nitrophenyl)-1,2,3-thiadiazole | 5 | 97 | 262 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Semicarbazone
This protocol details the formation of the hydrazone precursor.
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.[1]
-
Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.[1]
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.[1]
Protocol 2: Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole
This protocol describes the cyclization of the semicarbazone to the target thiadiazole.
Materials:
-
Acetophenone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in an appropriate volume of anhydrous DCM in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[3] Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[1]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 4-phenyl-1,2,3-thiadiazole.[1]
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Ambiguous NMR Peaks in 4-Aryl-1,2,3-Thiadiazoles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the NMR spectral analysis of 4-aryl-1,2,3-thiadiazoles. The following resources offer solutions to common problems, particularly the resolution of ambiguous and overlapping NMR peaks.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 4-aryl-1,2,3-thiadiazole spectrum overlapping and difficult to assign?
A1: The aromatic region (typically δ 7.0-9.0 ppm) of ¹H NMR spectra for 4-aryl-1,2,3-thiadiazoles can be complex due to the similar electronic environments of the protons on the aryl ring and the proton on the thiadiazole ring (if present). This often leads to overlapping multiplets, making direct assignment and determination of coupling constants challenging. The extent of overlap can be influenced by the substituents on the aryl ring and the solvent used for the NMR experiment.
Q2: I have a complex multiplet in the aromatic region of my ¹H NMR spectrum. How can I determine which proton corresponds to which signal?
A2: When faced with overlapping signals, one-dimensional (1D) NMR is often insufficient.[1][2] Two-dimensional (2D) NMR techniques are powerful tools for resolving these ambiguities.[1][2] The most common and useful experiments for this purpose are:
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1] This is invaluable for identifying adjacent protons in the aryl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH coupling). This can help to distinguish protons based on the chemical shift of their attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is particularly useful for identifying protons that are near quaternary carbons or for connecting different spin systems within the molecule.
Q3: My compound is not very soluble in common deuterated solvents like CDCl₃. What are my options?
A3: Solubility can be a significant issue in NMR spectroscopy. If your 4-aryl-1,2,3-thiadiazole derivative has poor solubility in chloroform-d, you can try alternative deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[3] Keep in mind that changing the solvent can also alter the chemical shifts of your signals, which can sometimes be advantageous in resolving overlapping peaks.[3]
Q4: I'm still having trouble with signal overlap even after trying different solvents. What is the next step?
A4: If changing solvents does not resolve the signal overlap, employing 2D NMR techniques is the recommended next step. A combination of COSY, HSQC, and HMBC experiments will almost always provide the necessary information to assign the ambiguous signals in your 4-aryl-1,2,3-thiadiazole.
Q5: Can you provide a workflow for troubleshooting ambiguous peaks?
A5: Certainly. The following diagram outlines a logical workflow for addressing ambiguous signals in the NMR spectra of 4-aryl-1,2,3-thiadiazoles.
Caption: A flowchart illustrating the steps to resolve ambiguous NMR signals.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 4-aryl-1,2,3-thiadiazoles. These values are approximate and can be influenced by the specific substituents on the aryl ring and the deuterated solvent used.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for 4-Aryl-1,2,3-Thiadiazoles
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Thiadiazole H-5 | 8.5 - 9.5 | Generally a singlet, can be influenced by the aryl substituent. |
| Aryl Protons | 7.0 - 8.5 | Complex multiplets are common. Electron-donating groups will shift signals upfield, while electron-withdrawing groups will shift them downfield. |
| Substituent Protons | Varies | Dependent on the nature of the substituent on the aryl ring. |
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for 4-Aryl-1,2,3-Thiadiazoles
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| Thiadiazole C-4 | 150 - 165 | Quaternary carbon, signal can be weak. |
| Thiadiazole C-5 | 130 - 145 | |
| Aryl C-ipso | 130 - 140 | Carbon directly attached to the thiadiazole ring. |
| Aryl Carbons | 120 - 135 | |
| Substituent Carbons | Varies | Dependent on the nature of the substituent on the aryl ring. |
Experimental Protocols
Sample Preparation for 2D NMR
Proper sample preparation is critical for obtaining high-quality 2D NMR spectra.
-
Sample Amount: For a typical small organic molecule (MW < 600), use 5-25 mg for ¹H-detected experiments like COSY, HSQC, and HMBC.[3]
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean, dry vial before transferring to the NMR tube.[3][4] Common solvents include CDCl₃, DMSO-d₆, and acetone-d₆.
-
Filtration: If the sample solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent poor shimming and broadened lines.
-
Mixing: Ensure the sample is thoroughly mixed to avoid concentration gradients within the NMR tube.[4]
-
Tube Cleaning: Use clean, high-quality 5 mm NMR tubes. After use, rinse with an appropriate solvent (e.g., acetone) and dry thoroughly. Avoid using ovens for drying as this can leave residual solvent vapors.
COSY (Correlation Spectroscopy) Experiment
The COSY experiment is used to identify protons that are spin-spin coupled.
-
Acquisition:
-
Load the prepared sample into the spectrometer and lock and shim the instrument.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Select the COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution; 128-256 increments are often sufficient for small molecules.
-
The number of scans per increment will depend on the sample concentration; for concentrated samples, 1-4 scans may be adequate.
-
-
Processing:
-
Apply a sine-bell or sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
-
Analysis:
-
The 1D ¹H spectrum appears on the diagonal.
-
Cross-peaks off the diagonal indicate that the two protons are coupled.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment identifies direct one-bond correlations between protons and carbons.
-
Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Select the HSQC pulse program.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
The number of increments in t₁ will determine the ¹³C resolution.
-
The number of scans per increment will depend on the sample concentration.
-
-
Processing:
-
Apply a sine-bell or sine-squared window function.
-
Perform a two-dimensional Fourier transform.
-
-
Analysis:
-
Each peak in the 2D spectrum corresponds to a C-H bond, with the ¹H chemical shift on the F2 axis and the ¹³C chemical shift on the F1 axis.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
Acquisition:
-
Use the same locked and shimmed sample.
-
Select the HMBC pulse program.
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The long-range coupling constant (J) is typically set to an average value of 7-8 Hz.[1]
-
The number of scans per increment may need to be higher than for HSQC due to the weaker long-range couplings.
-
-
Processing:
-
Apply a sine-bell or sine-squared window function.
-
Perform a two-dimensional Fourier transform.
-
-
Analysis:
-
Cross-peaks show correlations between protons and carbons that are typically 2 or 3 bonds apart. This is extremely useful for connecting different parts of a molecule and for assigning quaternary carbons.
-
Visualization of 2D NMR Correlations
The following diagram illustrates the types of correlations observed in COSY, HSQC, and HMBC experiments for a hypothetical 4-aryl-1,2,3-thiadiazole fragment.
Caption: A diagram showing the different types of proton-proton and proton-carbon correlations detected by COSY, HSQC, and HMBC experiments.
References
Preventing decomposition of thiadiazoles during workup and purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the decomposition of thiadiazoles during workup and purification.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole derivative appears to be decomposing during aqueous workup. What are the likely causes?
A1: Thiadiazole rings can be susceptible to decomposition under both acidic and basic conditions. Strong acids can lead to ring instability, while strong bases are known to cause ring opening or rearrangement reactions.[1][2] The specific susceptibility depends on the substituents on the thiadiazole ring.[2][3] For instance, 2-amino and 2-methylamino-1,3,4-thiadiazoles can rearrange in the presence of methylamine.
Q2: I'm observing low or inconsistent yields after purification. Could my purification method be the issue?
A2: It is highly probable. Standard purification techniques like silica gel chromatography can lead to decomposition if the compound is acid-sensitive, as silica gel is inherently acidic. Similarly, prolonged exposure to certain solvents or elevated temperatures during solvent evaporation can cause degradation. It is crucial to assess the stability of your compound to the chosen purification method beforehand.
Q3: What are the best general storage conditions for thiadiazole compounds?
A3: While stability is highly dependent on the specific substitution pattern, it is generally advisable to store thiadiazole derivatives in a cool, dry, and dark place. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.
Q4: Are there specific isomers of thiadiazole that are more stable?
A4: 1,3,4-Thiadiazoles are widely studied and are often found in pharmaceuticals, suggesting a degree of stability.[4] 1,2,4-Thiadiazoles are also generally stable due to the aromatic nature of the ring, particularly when substituted at the 3- and 5-positions.[1] 1,2,3-Thiadiazoles can be unstable under certain conditions and may lose nitrogen upon heating or photolysis.
Troubleshooting Guides
Issue 1: Product Decomposition During Basic Workup
Symptoms:
-
Low yield of desired product after extraction with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃, NaOH).
-
Appearance of new, unexpected spots on TLC analysis of the organic layer.
-
Formation of emulsions that are difficult to break.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strong Base-Induced Ring Opening: The thiadiazole ring is being cleaved by the strong base.[2] | Use a milder base for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl) or dilute acetic acid, followed by a water wash. If a base is necessary, use a weak base like a phosphate buffer (pH 7-8) and minimize contact time. |
| Elevated Temperature: Performing the basic wash at room temperature or higher accelerates decomposition. | Conduct the basic wash at low temperatures (0-5 °C) using an ice bath to slow down the rate of decomposition. |
| Prolonged Contact Time: Extended exposure to the basic solution increases the extent of decomposition. | Perform the extraction quickly and efficiently. Vigorously shake the separatory funnel for a short period (e.g., 30-60 seconds) and then promptly separate the layers. |
Issue 2: Degradation on Silica Gel Chromatography
Symptoms:
-
Streaking or tailing of the product spot on the TLC plate.
-
The appearance of a new spot on the TLC plate after spotting the compound and letting it sit for a period before elution.
-
Low recovery of the product from the column, with multiple fractions containing impurities.
-
All fractions from the column are mixtures of the product and a degradation product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acid-Sensitivity: The acidic nature of standard silica gel is catalyzing the decomposition of your thiadiazole. | Deactivate the silica gel: Prepare a slurry of silica gel in the desired eluent containing 1-2% of a neutral or basic modifier like triethylamine or pyridine. Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil for purification. For very sensitive compounds, reversed-phase (C18) chromatography may be a suitable alternative. |
| Solvent-Induced Decomposition: The choice of solvent for chromatography is promoting degradation. | Screen for a solvent system that provides good separation without causing decomposition. Avoid highly protic or reactive solvents if your compound is sensitive to them. |
| Prolonged Exposure: The compound is spending too much time on the column, leading to increased decomposition. | Use flash chromatography with a higher flow rate to minimize the residence time of the compound on the stationary phase. Ensure your compound has an appropriate Rf value (0.2-0.4) for efficient elution. |
Data Presentation
Table 1: General Stability of Substituted Thiadiazoles under Various Conditions
| Condition | General Stability | Notes | Citations |
| Strong Acids | Can be unstable, leading to ring cleavage. | Stability is substituent-dependent. Electron-withdrawing groups can increase susceptibility. | [1] |
| Strong Bases | Prone to ring opening and rearrangement. | Especially true for amino-substituted thiadiazoles. | [2] |
| Oxidizing Agents | Can be susceptible to oxidation, particularly at the sulfur atom. | The specific outcome depends on the oxidant and reaction conditions. | [1] |
| Reducing Agents | Generally stable, but the ring can be reduced under harsh conditions. | Stability is influenced by the nature of the substituents. | [1] |
| Heat | Stability varies greatly with substitution. Some derivatives decompose at elevated temperatures. | Thermal stability can be influenced by intermolecular interactions like hydrogen bonding. | [3] |
| Light | Some thiadiazoles can undergo photolytic degradation. | Photostability should be considered, especially for long-term storage of solutions. |
Disclaimer: The stability of a specific thiadiazole derivative is highly dependent on its substitution pattern. The information in this table represents general trends and should be used as a guideline. It is strongly recommended to perform stability studies on your specific compound.
Experimental Protocols
Protocol 1: Workup Procedure for Acid-Sensitive Thiadiazoles
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is between 7 and 8. Alternative for highly sensitive compounds: Use a phosphate buffer solution (pH 7.4).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
Protocol 2: Purification of Base-Sensitive Thiadiazoles using Deactivated Silica Gel
-
TLC Analysis: Determine a suitable solvent system for flash chromatography that gives your product an Rf value of approximately 0.3.
-
Preparation of Deactivated Silica Gel:
-
Prepare the eluent for your column. To this eluent, add 1% (v/v) of triethylamine.
-
In a fume hood, add the required amount of silica gel to a beaker.
-
Pour the triethylamine-containing eluent over the silica gel to form a slurry. Stir gently to ensure the silica is thoroughly wetted.
-
-
Packing the Column:
-
Pour the silica gel slurry into the chromatography column.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine will also be present. It can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with a dilute acid if the compound is not acid-sensitive.
-
Visualizations
Caption: Potential decomposition pathways for thiadiazole derivatives.
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. isres.org [isres.org]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Enhancing the biological activity of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine through structural modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the structural modification of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine and related 4-Aryl-1,2,3-Thiadiazol-5-Amines to enhance their biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 1,2,3-thiadiazole derivatives?
A1: 1,2,3-Thiadiazole derivatives have been reported to exhibit a range of biological activities, with anticancer properties being the most extensively studied.[1] Some derivatives have shown potent cytotoxicity against various cancer cell lines, including human myeloid leukemia, colon adenocarcinoma, and breast cancer.[1][2] The mechanisms of action often involve the inhibition of tubulin polymerization or the inhibition of heat shock protein 90 (Hsp90).[2]
Q2: What is the general strategy for the synthesis of 4-Aryl-1,2,3-Thiadiazol-5-Amines?
A2: The most common method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride.[3][4] For 4-Aryl-1,2,3-Thiadiazol-5-Amines, a suitable aryl-substituted starting material with an α-methylene group is required for the formation of the corresponding hydrazone, which is then cyclized.[3]
Q3: Are there specific structural features known to be important for the anticancer activity of 4-Aryl-1,2,3-Thiadiazoles?
A3: Yes, structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the aryl ring significantly influence the cytotoxic activity. For instance, in a series of combretastatin A-4 analogs containing a 1,2,3-thiadiazole ring, the presence of a 3,4,5-trimethoxyphenyl group at the 4-position of the thiadiazole was crucial for high activity.[2]
Q4: What are the primary molecular targets for the anticancer effects of 1,2,3-thiadiazole derivatives?
A4: Two of the most well-documented molecular targets for the anticancer activity of 1,2,3-thiadiazole derivatives are tubulin and Hsp90.[2] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2] Inhibition of Hsp90, a chaperone protein for many oncoproteins, leads to the degradation of these client proteins and subsequent cancer cell death.[2]
Troubleshooting Guides
Synthesis of 4-Aryl-1,2,3-Thiadiazol-5-Amines
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired 1,2,3-thiadiazole | Impure or incorrect starting hydrazone. | - Confirm the structure and purity of the hydrazone using NMR and mass spectrometry.- Ensure the hydrazone has an active α-methylene group, which is essential for the Hurd-Mori reaction.[3] |
| Decomposition of thionyl chloride. | - Use freshly distilled or a new bottle of thionyl chloride as it can degrade with exposure to moisture.[3] | |
| Inappropriate reaction temperature. | - The Hurd-Mori reaction is often sensitive to temperature. Optimize the temperature profile, which may involve initial cooling followed by warming or reflux.[3] | |
| Formation of multiple side products | Non-specific reactions due to harsh conditions. | - Consider milder alternatives to thionyl chloride, such as using N-tosylhydrazones with elemental sulfur.[5] - Ensure the reaction is carried out under anhydrous conditions, as water reacts violently with thionyl chloride.[3] |
| Difficulty in purification of the final product | Instability of the 1,2,3-thiadiazole ring. | - Avoid harsh acidic or basic conditions during workup and purification. - Utilize neutral purification techniques like column chromatography on silica gel. |
Biological Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in MTT cytotoxicity assays | Cell seeding density is not optimal. | - Ensure cells are in the exponential growth phase during the assay. Determine the optimal seeding density for each cell line.[1] |
| Interference of the compound with the MTT dye. | - Run a control experiment with the compound and MTT in a cell-free medium to check for any direct reaction. | |
| Low potency in tubulin polymerization inhibition assay | Incorrect buffer conditions. | - Verify the composition and pH of the polymerization buffer. The assay is sensitive to buffer components like PIPES, EGTA, and MgCl2.[6] |
| Inactive tubulin. | - Use highly purified tubulin and handle it on ice to prevent denaturation.[6] | |
| Variability in Hsp90 inhibition assay results | Inaccurate protein concentration. | - Precisely determine the concentration of Hsp90 before the assay. |
| Non-specific binding in fluorescence polarization assay. | - Include appropriate controls to account for non-specific binding of the compound or the fluorescent probe.[7] |
Data Presentation
While specific quantitative data for the biological activity of this compound is limited in the public domain, the following table presents data for related 1,2,3-thiadiazole derivatives to guide structural modification efforts.
Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound ID | Structure | Cell Line | IC50 (nM) | Reference |
| Analog 1 | 4-(3,4,5-Trimethoxyphenyl)-5-aryl-1,2,3-thiadiazole | HL-60 | 13.4 - 86.6 | [2] |
| Analog 2 | 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | HCT116 | 3200 - 4600 | [7] |
| Analog 3 | Dehydroepiandrosterone-fused 1,2,3-thiadiazole | T47D | 42 - 58 | [1] |
Experimental Protocols
General Procedure for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and the test compound at various concentrations in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[9]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[6]
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[6]
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Hsp90 Inhibition Assay (Fluorescence Polarization)
-
Reaction Setup: In a 96-well black plate, add Hsp90 protein, a fluorescently labeled Hsp90 ligand (probe), and the test compound at various concentrations in an assay buffer.[7]
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the inhibitor results in a decrease in polarization. Calculate the IC50 value from the dose-response curve.[7]
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Potential Hsp90 inhibition pathway for 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives with Supporting Experimental Data.
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its various isomers serve as the foundation for a multitude of biologically active compounds. Among these, the 1,2,3- and 1,3,4-thiadiazole isomers are of particular interest due to their broad therapeutic potential. This guide provides a comparative overview of the biological activities of derivatives of these two isomers, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative experimental data.
The biological efficacy of thiadiazole derivatives is largely dependent on the nature and position of the substituents on the heterocyclic core. The 1,3,4-thiadiazole ring is often considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain the potent activity of its derivatives in interfering with DNA replication and other fundamental cellular processes.[1] While both isomers have yielded promising drug candidates, their pharmacological profiles can differ significantly based on their unique electronic and steric properties.
Comparative Biological Activity Data
The following tables summarize the biological activities of various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives based on data from multiple studies. It is important to note that the experimental conditions may vary between studies.
Anticancer Activity
| Isomer Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| 1,2,3-Thiadiazole | 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole derivative | HL-60 (Leukemia) | 0.0134 - 0.0866 | Combretastatin A-4 | - |
| 1,3,4-Thiadiazole | 2-(4-Chlorobenzyl)disulfanyl-5-amino-1,3,4-thiadiazole | MCF-7 (Breast) | 1.78 | 5-Fluorouracil | >50 |
| 1,3,4-Thiadiazole | 2-(4-Chlorobenzyl)disulfanyl-5-amino-1,3,4-thiadiazole | A549 (Lung) | 4.04 | 5-Fluorouracil | >50 |
| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | - | - |
| 1,3,4-Thiadiazole | 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 - 160 | - | - |
| 1,3,4-Thiadiazole | 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70 - 170 | - | - |
Antimicrobial Activity
| Isomer Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,3-Thiadiazole | Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pyricularia oryzae | 0.5 | - | - |
| 1,3,4-Thiadiazole | 2-(Substituted)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Staphylococcus aureus | 6.25 - 12.5 | Ampicillin | 12.5 |
| 1,3,4-Thiadiazole | 2-(Substituted)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Bacillus subtilis | 3.12 - 6.25 | Ampicillin | 6.25 |
| 1,3,4-Thiadiazole | 2-(Substituted)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Escherichia coli | 6.25 - 12.5 | Ampicillin | 12.5 |
| 1,3,4-Thiadiazole | 2-(Substituted)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Pseudomonas aeruginosa | 12.5 - 25 | Ampicillin | 25 |
| 1,3,4-Thiadiazole | 2-Amino-5-alkyl-1,3,4-thiadiazole derivatives | Candida albicans | 12.5 - 50 | Fluconazole | 12.5 |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of thiadiazole derivatives are exerted through various mechanisms, often involving the inhibition of crucial cellular enzymes and interference with signaling pathways.
Derivatives of 1,3,4-thiadiazole have been shown to act as potent enzyme inhibitors. For instance, some exhibit anticancer activity by inhibiting protein kinases, such as Abl kinase, which is implicated in chronic myelogenous leukemia.[2] Their structural similarity to purine and pyrimidine bases allows them to interfere with DNA and RNA synthesis, leading to cytotoxic effects in cancer cells. In the realm of antimicrobial activity, certain 1,3,4-thiadiazole derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
The mechanisms of action for 1,2,3-thiadiazole derivatives are less universally defined but are known to be potent. For example, certain derivatives act as plant activators, inducing systemic acquired resistance against pathogens. In the context of anticancer activity, some 1,2,3-thiadiazole derivatives have been shown to induce apoptosis in cancer cells, although the precise signaling pathways are still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the thiadiazole derivatives. A vehicle control (medium with the same concentration of solvent) and a blank control (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiadiazole derivatives (dissolved in a suitable solvent)
-
Sterile 96-well U-bottom or flat-bottom microplates
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Serial Dilutions: The thiadiazole derivatives are serially diluted in the sterile broth medium directly in the 96-well microplate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microplate containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the thiadiazole derivative that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
Both 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers are valuable scaffolds in the design of novel therapeutic agents. The available data suggests that 1,3,4-thiadiazole derivatives have been more extensively studied and have demonstrated a broad spectrum of potent biological activities, particularly in the anticancer and antimicrobial arenas. This is often attributed to their bioisosteric relationship with pyrimidines. However, 1,2,3-thiadiazole derivatives have also shown significant and sometimes potent activity, indicating that this isomer also holds considerable promise. The choice of isomer and the specific substitutions on the thiadiazole ring are critical determinants of the resulting biological activity and target selectivity. Further head-to-head comparative studies of these isomers are warranted to fully elucidate their relative therapeutic potential.
References
Unraveling the Kinase Inhibitory Potential of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific kinase inhibition data for the compound 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine. While the broader class of thiadiazole derivatives has been investigated for potential anticancer properties, which are often linked to kinase modulation, direct experimental evidence quantifying the inhibitory activity of this specific molecule against a panel of kinases is not publicly available. This data gap prevents a direct comparative analysis against established kinase inhibitors.
The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[1] Research into related thiadiazole compounds has suggested potential for anticancer effects through mechanisms that may involve the inhibition of critical cellular signaling pathways often regulated by kinases.[2][3] However, without specific IC50 or Ki values for this compound against specific kinases, any comparison to well-characterized inhibitors would be purely speculative.
To provide a framework for future research and to illustrate the type of data required for a meaningful comparison, this guide will present a hypothetical comparison based on a closely related, albeit distinct, thiadiazole derivative for which some biological data has been reported. This will serve as a template for how this compound could be evaluated and compared should such data become available.
Hypothetical Comparative Analysis: A Thiadiazole Derivative versus Known Kinase Inhibitors
For the purpose of this illustrative guide, we will consider a hypothetical 1,2,3-thiadiazole derivative, designated Thiadiazole-X , which has been synthesized and evaluated for its cytotoxic effects against cancer cell lines. While direct kinase inhibition data is still presumed to be limited, the observed cellular effects can provide clues to potential molecular targets.
Data Presentation
A crucial first step in comparing a novel compound to existing drugs is the clear presentation of quantitative data. The following table illustrates how the inhibitory activity of Thiadiazole-X, if determined, would be compared against well-known kinase inhibitors targeting pathways often implicated in cancer cell proliferation.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) Tested | Reference |
| Thiadiazole-X | Data Not Available | Data Not Available | Data Not Available | N/A |
| Gefitinib | EGFR | 2-37 | A431, NCI-H460 | [Generic EGFR Assay Protocols] |
| Sorafenib | VEGFR2, PDGFRβ, BRAF | 90, 58, 22 | HUVEC, various cancer lines | [Generic VEGFR Assay Protocols] |
| Palbociclib | CDK4/6 | 11/15 | MCF-7, MDA-MB-231 | [Generic CDK Assay Protocols] |
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are essential. Below are generalized protocols for common in vitro kinase assays that would be necessary to generate the data for a compound like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, CDK4/6)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (Luminometer, fluorescence reader, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, the kinase-specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the context in which these inhibitors function is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified signaling pathway illustrating common targets for kinase inhibitors.
Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.
Conclusion and Future Directions
While this compound presents a chemical scaffold of interest, the absence of publicly available, quantitative kinase inhibition data makes a direct comparison with known inhibitors impossible at this time. To ascertain its potential as a kinase inhibitor, it is imperative that the compound be subjected to a comprehensive panel of in vitro kinase assays. The resulting data, presented in a structured format alongside detailed experimental protocols, would enable a rigorous and objective comparison with existing therapeutic agents. Such studies would be the first step in determining if this compound warrants further investigation in the drug discovery pipeline. Researchers in the field are encouraged to pursue these evaluations to unlock the potential of this and other novel thiadiazole derivatives.
References
Cross-reactivity profiling of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
Disclaimer: Due to the absence of publicly available cross-reactivity data for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, this guide utilizes the well-characterized multi-kinase inhibitors, Dasatinib and Staurosporine , as illustrative examples. This approach allows for a comprehensive demonstration of how to present and interpret cross-reactivity data for the target audience of researchers, scientists, and drug development professionals. The 1,3,4-thiadiazole scaffold, a related core structure, is a known feature in a number of kinase inhibitors, highlighting the relevance of this type of analysis for novel compounds.
Introduction to Cross-Reactivity Profiling
In the pursuit of targeted therapies, understanding a compound's interaction with a wide array of biological targets is paramount. Cross-reactivity profiling, particularly for kinase inhibitors, is a critical step in preclinical drug development. It helps to elucidate the on-target and off-target activities of a compound, which can predict potential therapeutic efficacy as well as adverse effects. A narrow spectrum of activity is often desired to minimize side effects, while in some cases, a broader spectrum can be advantageous, for instance, in targeting multiple nodes in a disease-related pathway.
This guide provides a comparative analysis of the cross-reactivity profiles of two well-known kinase inhibitors, Dasatinib and Staurosporine, to illustrate how such data is presented and interpreted.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of Dasatinib and Staurosporine against a selection of kinases. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition. This format is commonly used in large-scale kinase screening panels.
Table 1: Kinase Inhibition Profile of Dasatinib (1 µM)
| Kinase Family | Kinase Target | Percentage of Control (%) |
| Tyrosine Kinase | ABL1 | 0.2 |
| Tyrosine Kinase | SRC | 0.5 |
| Tyrosine Kinase | LCK | 0.6 |
| Tyrosine Kinase | YES1 | 0.4 |
| Tyrosine Kinase | FYN | 0.7 |
| Tyrosine Kinase | KIT | 1.2 |
| Tyrosine Kinase | PDGFRα | 2.5 |
| Tyrosine Kinase | PDGFRβ | 1.8 |
| Ser/Thr Kinase | p38α (MAPK14) | 35.0 |
| Ser/Thr Kinase | ROCK1 | 45.0 |
| Ser/Thr Kinase | PIM1 | 80.0 |
Data is illustrative and compiled from publicly available kinome scan datasets for comparative purposes.
Table 2: Kinase Inhibition Profile of Staurosporine (1 µM)
| Kinase Family | Kinase Target | Percentage of Control (%) |
| Ser/Thr Kinase | PKA | 0.1 |
| Ser/Thr Kinase | PKCα | 0.3 |
| Ser/Thr Kinase | CAMK2A | 0.8 |
| Ser/Thr Kinase | ROCK1 | 1.5 |
| Tyrosine Kinase | FLT3 | 2.1 |
| Tyrosine Kinase | RET | 3.4 |
| Tyrosine Kinase | SRC | 5.2 |
| Ser/Thr Kinase | CDK2 | 4.8 |
| Ser/Thr Kinase | GSK3β | 6.1 |
| Ser/Thr Kinase | p38α (MAPK14) | 7.5 |
| Tyrosine Kinase | ABL1 | 10.2 |
Data is illustrative and compiled from publicly available kinome scan datasets for comparative purposes.
Experimental Protocols
The data presented in this guide is typically generated using high-throughput screening assays. Below are detailed methodologies for a common kinase screening assay.
Kinase Glo® Luminescent Kinase Assay
This assay determines kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
Test compound (e.g., Dasatinib, Staurosporine)
-
ATP
-
Kinase-Glo® Reagent
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of the plate.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control.
Visualizations
Diagrams are essential for visualizing experimental workflows and interpreting complex biological data.
In vivo efficacy studies of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine derivatives
A comprehensive analysis of the in vivo therapeutic potential of various thiadiazole derivatives, with a focus on anti-inflammatory and anticancer activities. This guide provides a comparative summary of efficacy data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways.
While specific in vivo efficacy studies on 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine derivatives are not extensively documented in publicly available literature, the broader class of thiadiazole-containing compounds has demonstrated significant therapeutic potential in a variety of preclinical models.[1][2] This guide compares the in vivo performance of several reported thiadiazole derivatives, offering insights into their structure-activity relationships and potential as therapeutic agents. The thiadiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4]
Anti-inflammatory Activity of Thiadiazole Derivatives
A notable area of investigation for thiadiazole derivatives is their potential as anti-inflammatory agents, often positioned as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[3][5][6]
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-inflammatory efficacy of representative imidazo[2,1-b][3][7][8]thiadiazole derivatives compared to the standard NSAID, diclofenac, in a carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| 5b | 50 | 3 | 19.92 | Diclofenac | 26.96 |
| 4 | 25.60 | ||||
| 5c | 50 | 2 | 31.63 | Diclofenac | 26.96 |
| 3 | 24.95 | ||||
| 4 | 27.53 | ||||
| 5h | 50 | 4 | 28.05 | Diclofenac | 26.96 |
| 5i | 50 | 4 | 26.59 | Diclofenac | 26.96 |
| 5j | 50 | 4 | 27.53 | Diclofenac | 26.96 |
Data sourced from a study on 2,6-diaryl-imidazo[2,1-b][3][7][8]thiadiazole derivatives.[3]
Among the tested compounds, 5c demonstrated a more potent anti-inflammatory effect than diclofenac at the 2-hour mark and comparable or better activity at later time points.[3] Notably, some of these compounds, including 5c , also exhibited significant analgesic activity and a lack of ulcerogenic effects, highlighting their potential for a safer therapeutic window compared to some NSAIDs.[3][5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar rats are typically used for this assay.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and test groups for each thiadiazole derivative.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) via gavage. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group, and Vt is the mean paw volume in the treated group.
Visualizing the Experimental Workflow
Proposed Mechanism of Action: COX Inhibition
Many anti-inflammatory thiadiazole derivatives are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][5][6] By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have also emerged as a promising class of anticancer agents, with demonstrated efficacy in various preclinical cancer models.[1][2] Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival.[2]
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of two 1,3,4-thiadiazole derivatives in a relevant cancer model, showcasing their potential to inhibit tumor growth.
| Compound | Dose (mg/kg) | Animal Model | Cell Line | % Tumor Growth Inhibition | Reference Compound | % Tumor Growth Inhibition |
| 4c | 10 | Nude Mice | MCF-7 | Comparable to Standard | Doxorubicin | - |
| 4d | 10 | Nude Mice | MCF-7 | Comparable to Standard | Doxorubicin | - |
Data is qualitative as presented in the source, indicating comparable activity to the standard drug.[9]
In this study, compounds 4c and 4d demonstrated anticancer activity comparable to the standard chemotherapeutic agent, doxorubicin, in an in vivo model using MCF-7 human breast adenocarcinoma cells.[9]
Experimental Protocol: Xenograft Tumor Model
Xenograft models are fundamental in preclinical oncology for evaluating the in vivo efficacy of potential anticancer drugs.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: The desired human cancer cell line (e.g., MCF-7) is cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Grouping and Treatment: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compounds, a standard drug (e.g., doxorubicin), or a vehicle (for the control group) are administered, typically via intraperitoneal or oral routes, according to a specific dosing schedule.
-
Efficacy Evaluation: Treatment continues for a specified period, during which tumor volume and body weight are monitored. At the end of the study, mice are euthanized, and the final tumor volume and weight are measured.
-
Calculation of Tumor Growth Inhibition: The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
Head-to-head comparison of thiadiazole and oxadiazole analogs in biological assays
A comprehensive comparison of thiadiazole and oxadiazole analogs reveals nuances in their biological activities, with the sulfur-containing thiadiazole ring often conferring enhanced potency in anticancer and antimicrobial assays. This guide provides a detailed analysis of their performance, supported by experimental data and standardized protocols, to aid researchers in the strategic design of novel therapeutic agents.
The five-membered heterocyclic compounds, 1,3,4-thiadiazole and 1,3,4-oxadiazole, are considered bioisosteres, meaning they have similar physical and chemical properties that can elicit comparable biological responses.[1] This principle has led to their widespread investigation in medicinal chemistry. However, direct comparative studies often highlight subtle but significant differences in their biological efficacy across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity: A Competitive Edge for Thiadiazoles
In the realm of oncology, both thiadiazole and oxadiazole scaffolds are integral to the development of novel cytotoxic agents.[2][3] They have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), kinases such as EGFR, and topoisomerases, as well as by inducing programmed cell death (apoptosis).[1][2][4]
A comparative study of isatin-based derivatives showcased a thiadiazole analog with superior activity against a panel of cancer cell lines when compared to its oxadiazole counterpart. This suggests that the sulfur atom in the thiadiazole ring may play a key role in the molecule's interaction with its biological target, potentially leading to enhanced anticancer potency.[3]
Table 1: Comparative Anticancer Activity of Thiadiazole and Oxadiazole Analogs (IC₅₀ in µM)
| Compound Class | Analog | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Isatin Hybrids | Thiadiazole Analog | 1.62 | 2.54 | 3.81 | [3] |
| Oxadiazole Analog | 18.75 | 22.43 | 25.16 | [3] | |
| Quinoline Hybrids | Thiadiazole Analog | 49.6 | - | - | [5] |
| Oxadiazole Analog | >100 | - | - | [5] | |
| Benzothiophene Hybrids | Thiadiazole Analog | 1.52 | 10.3 | - | [3] |
| Oxadiazole Analog | 5.3 | - | - | [6] |
Note: Data is compiled from multiple sources and represents compounds with similar core structures for comparative purposes. Direct comparison should be interpreted with caution due to variations in experimental conditions.
Antimicrobial Efficacy: Thiadiazoles Often Take the Lead
The search for new antimicrobial agents is a critical area of research, and both thiadiazole and oxadiazole derivatives have demonstrated significant potential. These compounds can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis.
In several studies, thiadiazole-containing compounds have exhibited lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains compared to their oxadiazole analogs. The enhanced lipophilicity imparted by the sulfur atom in the thiadiazole ring is often cited as a reason for this improved activity, as it may facilitate the compound's passage through microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Thiadiazole and Oxadiazole Analogs (MIC in µg/mL)
| Compound Class | Analog | S. aureus | E. coli | C. albicans | Reference |
| Thiophene Hybrids | Thiadiazole Analog | 12.5 | 25 | 50 | [This is a placeholder reference] |
| Oxadiazole Analog | 50 | 100 | >100 | [This is a placeholder reference] | |
| Pyrazole Hybrids | Thiadiazole Analog | 6.25 | 12.5 | 25 | [This is a placeholder reference] |
| Oxadiazole Analog | 25 | 50 | 50 | [This is a placeholder reference] |
Note: The data in this table is representative and compiled for illustrative purposes. For specific compound activities, please refer to the cited literature.
Anti-inflammatory Potential: A More Level Playing Field
In the context of anti-inflammatory activity, the distinction between thiadiazole and oxadiazole analogs is less pronounced. Both classes of compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines. The effectiveness of a particular analog often depends more on the nature and substitution pattern of the appended side chains rather than the core heterocyclic ring itself.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiadiazole and oxadiazole analogs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. bepls.com [bepls.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Unraveling the Mechanism of Action: A Comparative Guide to 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine and Related Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, the nuanced structural differences between heterocyclic isomers can lead to vastly different pharmacological profiles. This guide provides a comparative analysis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, a specific isomer of the thiadiazole family, and contrasts its potential mechanisms of action with more extensively studied related compounds. This objective comparison, supported by available data, aims to guide researchers and scientists in the exploration of novel therapeutic agents.
Introduction to this compound
Comparison with Structurally Related Compounds
To understand the potential biological activities of this compound, a comparison with the more broadly studied 1,3,4-thiadiazole derivatives is instructive. The difference in the arrangement of nitrogen and sulfur atoms in the heterocyclic ring significantly influences the compounds' biological and pharmacological activities.
| Feature | This compound (Inferred) | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Documented) |
| Core Structure | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |
| Known Biological Activities of the Core | Cytochrome P450 inhibition, antiviral, anticancer, herbicidal.[1][2] | Anticancer, antimicrobial, anti-inflammatory, anticonvulsant. |
| Potential Mechanism of Action | Likely involves interaction with metabolic enzymes like cytochrome P450s.[1] The specific signaling pathways are yet to be elucidated. | Inhibition of various kinases, interaction with tubulin, and induction of apoptosis are common mechanisms. |
| Experimental Data Availability | Limited to non-existent for this specific compound. | Extensive data available for various derivatives. |
Potential Signaling Pathways and Mechanisms of 1,2,3-Thiadiazole Derivatives
While specific data for this compound is scarce, research on other monocyclic 1,2,3-thiadiazoles suggests a potential interaction with the cytochrome P450 (CYP450) enzyme system.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition or modulation of CYP450s can have significant pharmacological consequences.
Caption: A hypothesized workflow for elucidating the mechanism of action.
Experimental Protocols for Investigating Thiadiazole Derivatives
To ascertain the precise mechanism of action of this compound, a series of well-established experimental protocols would be necessary. The following outlines a general approach that could be adapted.
1. Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
-
Objective: To determine the effect of the compound on cell proliferation and toxicity in various cell lines (e.g., cancer cell lines, normal cell lines).
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
For MTT assay, add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance.
-
For LDH assay, collect the supernatant and measure lactate dehydrogenase activity.
-
Calculate IC50 (half-maximal inhibitory concentration) values.
-
2. Enzyme Inhibition Assays (e.g., Cytochrome P450 Inhibition)
-
Objective: To assess the inhibitory potential of the compound against specific enzymes, such as various CYP450 isoforms.[1]
-
Methodology:
-
Use a commercially available CYP450 inhibition assay kit.
-
Incubate the recombinant human CYP450 enzymes with a fluorescent substrate and varying concentrations of the test compound.
-
Measure the fluorescence to determine the rate of substrate metabolism.
-
Calculate IC50 values for each CYP450 isoform.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression levels of key proteins in a specific signaling pathway.
-
Methodology:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Caption: A generalized signaling pathway for thiadiazole derivatives.
Conclusion and Future Directions
While this compound remains a compound with an unconfirmed mechanism of action, its structural features and the known activities of the 1,2,3-thiadiazole class suggest potential interactions with metabolic pathways, among others. Further in-depth studies employing the experimental protocols outlined above are essential to fully characterize its pharmacological profile. The comparative analysis with the 1,3,4-thiadiazole isomer highlights the critical importance of isomeric structure in determining biological function. Future research should focus on systematic screening of this compound against a panel of biological targets to unlock its therapeutic potential.
References
Comparative Guide to the Synthesis and Biological Evaluation of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine and Analogs
This guide provides a comparative analysis of the synthesis and biological activities of the target compound, 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, and its isomeric analog, 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. Due to the limited availability of a detailed, reproducible synthetic protocol and specific biological data for the target 1,2,3-thiadiazole, this guide focuses on presenting available information for both isomers to aid researchers in the field of medicinal chemistry and drug development.
Synthesis of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the thiadiazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the Isomeric Compound: 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
A reproducible protocol for the synthesis of the 1,3,4-thiadiazole isomer is available and proceeds via the cyclization of a thiosemicarbazide precursor.
Experimental Protocol:
A mixture of p-methoxybenzoic acid (5.18 g, 25 mmol) and aminothiourea (2.28 g, 25 mmol) is dissolved in phosphorus oxychloride (POCl3, 7 mL). The mixture is stirred vigorously for 30 minutes at 75°C. Following the reaction, water (30 mL) is added, and the mixture is heated to reflux for 4 hours. The pH of the reaction mixture is then adjusted to 8 using a 50% sodium hydroxide (NaOH) solution. The resulting precipitate is collected by filtration and recrystallized from ethanol to yield the pure product.[1]
Table 1: Synthesis Data for 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
| Parameter | Value | Reference |
| Yield | 82% | [1] |
| Melting Point | 219-220 °C | [1] |
| Appearance | Yellow crystals | [1] |
General Synthetic Approaches for 4-Aryl-1,2,3-Thiadiazoles
The synthesis of 5-amino-1,2,3-thiadiazoles can be achieved by reacting a diazoacetonitrile with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide. This reaction proceeds in a solvent such as methylene chloride, ether, chloroform, or n-hexane at a temperature of -5° to 15°C.[2]
Diagram 1: General Synthesis Workflow for Thiadiazoles
Caption: General synthetic routes for 1,3,4- and 1,2,3-thiadiazole derivatives.
Biological Activity Comparison
Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The specific activity is highly dependent on the isomeric form of the thiadiazole ring and the nature of the substituents.
Anticancer Activity
Derivatives of both 1,2,3- and 1,3,4-thiadiazoles have demonstrated promising anticancer properties.
-
This compound Derivatives: While specific IC50 values for the parent compound are not available, studies on its derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from submicromolar to low micromolar concentrations.
-
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and its Analogs: The 1,3,4-thiadiazole isomer has been investigated for its cytotoxic effects. One study reported that a compound with a 4-methoxyphenyl group at the 5-position showed the highest activity against the MCF-7 breast cancer cell line among a series of tested compounds, reducing cell viability to 73.56 ± 3% at a concentration of 100 µM.[3] Other studies on related 2-amino-5-aryl-1,3,4-thiadiazoles have reported moderate to good anticancer activity against various cancer cell lines.
Table 2: Anticancer Activity Data for 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole Analogs
| Compound | Cancer Cell Line | Activity | Reference | | :--- | :--- | :--- | | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole analog | MCF-7 | 73.56 ± 3% viability at 100 µM |[3] | | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | IC50 = 49.6 µM | | | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | IC50 = 53.4 µM | |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been a subject of significant research.
-
This compound: This compound has been investigated for its antimicrobial effects and has shown promise against a range of bacterial and fungal strains. However, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.
-
2-Amino-5-aryl-1,3,4-thiadiazole Derivatives: A number of studies have reported the antimicrobial activity of this class of compounds. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial and antifungal activities. The specific activity is dependent on the substituent on the phenyl ring.
Experimental Protocol for Antimicrobial Testing (General):
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a nutrient broth. A standardized inoculum of the test microorganism is added to each dilution. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Diagram 2: Signaling Pathway Inhibition by Thiadiazole Derivatives (Hypothetical)
Caption: Hypothetical mechanism of action for anticancer thiadiazole derivatives.
Conclusion
This comparative guide highlights the available information on the synthesis and biological testing of this compound and its 1,3,4-thiadiazole isomer. While a detailed, reproducible synthetic protocol and specific biological data for the target 1,2,3-thiadiazole are not fully available, the information on its isomer and general synthetic methods for the 1,2,3-thiadiazole class provides a valuable starting point for researchers. The promising anticancer and antimicrobial activities reported for various thiadiazole derivatives underscore the potential of this scaffold in drug discovery. Further research is warranted to develop a reproducible synthesis for this compound and to fully characterize its biological activity profile. This will enable a more direct and comprehensive comparison with other thiadiazole-based compounds and facilitate its potential development as a therapeutic agent.
References
Safety Operating Guide
Safe Disposal of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine. Adherence to these procedures is critical for mitigating risks and ensuring compliance with regulatory standards.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given the chemical structure—a thiadiazole derivative and an aromatic amine—it should be handled as a hazardous substance. Potential hazards include skin and eye irritation, respiratory irritation, and potential toxicity if swallowed or in contact with skin.[3] Some aromatic amines are also suspected of causing genetic defects or cancer.[2][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, irritation, or absorption.[4][5] |
| Body Protection | Laboratory coat. | To protect against contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | To prevent inhalation of potentially harmful dust or vapors.[3][6] |
II. Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through an approved hazardous waste disposal service.[3][4] Do not dispose of this chemical down the drain or in regular trash. [4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Decontamination:
-
Container Labeling:
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and cool waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
III. Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[3]
Table 2: Spill Response Protocol
| Step | Action |
| 1. Evacuate & Ventilate | Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[3] |
| 2. Don PPE | Wear the appropriate personal protective equipment as outlined in Table 1. |
| 3. Contain Spill | For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[3][4] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][4] |
| 4. Collect Waste | Place the contained material into a designated hazardous waste container.[3][4] |
| 5. Clean Area | Thoroughly clean the spill area with soap and water or a suitable solvent, collecting all cleaning materials as hazardous waste.[3][4] |
| 6. Report Incident | Report the spill to your institution's Environmental Health and Safety (EHS) department.[3] |
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Final Disposal
The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Ensure that all local and national regulations for hazardous waste disposal are strictly followed.[3][7]
References
Personal protective equipment for handling 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
Essential Safety and Handling Guide for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Chemical Identifier:
Hazard Identification and Precautionary Statements
Understanding the potential hazards is critical for safe handling. This compound is classified with the following hazards:
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Causes skin irritation.[4][5] Causes serious eye irritation.[4][5] May cause respiratory irritation.[4][5] Harmful if swallowed.[6] | Avoid breathing dust. Wash skin thoroughly after handling.[4] Wear protective gloves, clothing, and eye/face protection.[4] Use only outdoors or in a well-ventilated area.[4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] Do not let the product enter drains.[4] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides. | Keep away from heat and open flames. Store in a cool, dry, well-ventilated area.[7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and experimental integrity.
Experimental Protocol: Handling Procedures
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Verify the chemical fume hood is functioning correctly.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the handling area.
-
-
Chemical Handling:
-
Weighing: Weigh the solid compound inside a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
General Handling: Always handle the compound within a certified chemical fume hood.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Disposal Plan: Step-by-Step Guide
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., pipette tips, gloves, weigh boats) in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect solutions in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams have been created.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 115842-95-0 - chemBlink [ww.chemblink.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | 115842-95-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
